molecular formula C9H7NO2 B596673 4-(1,3-Oxazol-5-YL)phenol CAS No. 1128-71-8

4-(1,3-Oxazol-5-YL)phenol

Cat. No.: B596673
CAS No.: 1128-71-8
M. Wt: 161.16
InChI Key: DKJOJWMIGCSJKJ-UHFFFAOYSA-N
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Description

4-(1,3-Oxazol-5-YL)phenol is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-oxazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-3-1-7(2-4-8)9-5-10-6-12-9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJOJWMIGCSJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693927
Record name 4-(1,3-Oxazol-5-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1128-71-8
Record name 4-(1,3-Oxazol-5-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(1,3-Oxazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3-Oxazol-5-yl)phenol is a heterocyclic aromatic compound featuring a phenol group attached to an oxazole ring at the 5-position. The oxazole moiety is a five-membered heterocycle containing one oxygen and one nitrogen atom. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in numerous biologically active compounds and its utility as a versatile synthetic scaffold. This technical guide provides a comprehensive overview of the chemical identity, synthesis, and potential applications of this compound.

Chemical Identity and Properties

A clear definition of the molecule's chemical identity is crucial for research and development. The key identifiers and physicochemical properties of this compound are summarized below.

IdentifierValue
CAS Number 1128-71-8
IUPAC Name This compound
Alternate Name Phenol, 4-(5-oxazolyl)-
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol

Synthesis of this compound

The synthesis of 5-substituted oxazoles like this compound can be effectively achieved through the Van Leusen Oxazole Synthesis . This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.

Reaction Principle

The Van Leusen reaction is a powerful tool for the formation of the oxazole ring. The general mechanism involves the deprotonation of TosMIC by a base, followed by a nucleophilic attack on the aldehyde carbonyl group. The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole.

Experimental Protocol: Van Leusen Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound from 4-hydroxybenzaldehyde and tosylmethyl isocyanide (TosMIC).

Materials:

  • 4-Hydroxybenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Methanol (MeOH) or another suitable solvent

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 equivalent) and tosylmethyl isocyanide (1.0 - 1.2 equivalents) in methanol.

  • Addition of Base: To the stirred solution, add potassium carbonate (2.0 - 2.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: To the residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Logical Workflow for Van Leusen Synthesis

Van_Leusen_Synthesis start Start reactants Dissolve 4-Hydroxybenzaldehyde and TosMIC in Methanol start->reactants base Add Potassium Carbonate reactants->base reflux Reflux Reaction Mixture base->reflux workup Solvent Removal reflux->workup extraction Aqueous Work-up and Extraction with EtOAc workup->extraction purification Column Chromatography extraction->purification product This compound purification->product Hypothetical_Signaling_Pathway cluster_cell Target Cell Receptor Cell Surface Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activation Compound This compound Compound->Receptor Binding/Inhibition Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (e.g., Apoptosis, Cytokine Release) Kinase_Cascade->Cellular_Response Nucleus Nucleus Transcription_Factor->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Gene_Expression->Cellular_Response

In-Depth Technical Guide to the Spectral Data of 4-(1,3-Oxazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-(1,3-Oxazol-5-yl)phenol, identified by the CAS number 1128-71-8. This document is intended to serve as a critical resource for researchers and professionals engaged in drug discovery and development, offering detailed information on its structural confirmation through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The structural integrity of this compound is confirmed through the following spectral data. These findings are crucial for its unambiguous identification and for understanding its chemical behavior in various experimental settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
Data not available-

Note: Specific experimental NMR data for this compound is not publicly available in the searched resources. The tables are provided as a template for expected data based on the chemical structure.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule.

Table 3: IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not available--

Note: Specific experimental IR data for this compound is not publicly available in the searched resources. The table is provided as a template for expected data based on the chemical structure.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
Data not available--

Note: Specific experimental MS data for this compound is not publicly available in the searched resources. The table is provided as a template for expected data based on the chemical structure.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. These methodologies are standard in organic chemical analysis and are provided here for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: The spectrum is recorded on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, 16-32 scans are typically averaged, while for ¹³C NMR, several hundred to a few thousand scans may be required to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is acquired over the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from compound synthesis to structural elucidation using spectroscopic methods.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of this compound cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis NMR->NMR_Data IR_Data IR Data Analysis IR->IR_Data MS_Data MS Data Analysis MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

Navigating the Solubility Landscape of 4-(1,3-Oxazol-5-YL)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of its potential application. This technical guide focuses on 4-(1,3-Oxazol-5-YL)phenol, a molecule of interest due to its oxazole and phenol moieties, which are prevalent in many biologically active compounds. While specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its determination and application. We will cover the theoretical considerations for its solubility, detailed experimental protocols for its measurement, and the logical workflows where this data is critical.

Physicochemical Properties and Predicted Solubility Profile

The structure of this compound, featuring both a phenolic hydroxyl group and a heterocyclic oxazole ring, suggests a nuanced solubility profile. The phenol group can act as a hydrogen bond donor and acceptor, implying potential solubility in polar protic solvents. The oxazole ring, while containing heteroatoms, is aromatic and contributes to the overall planarity and potential for π-stacking interactions, which may favor solubility in certain organic solvents.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular FormulaC₉H₇NO₂-
Molecular Weight161.16 g/mol -
XlogP31.8Indicates a degree of lipophilicity, suggesting solubility in organic solvents.
Hydrogen Bond Donors1From the phenolic hydroxyl group.
Hydrogen Bond Acceptors2From the nitrogen and oxygen atoms in the oxazole ring and the phenolic oxygen.

Note: These values are computationally predicted and should be confirmed by experimental data.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following protocols outline standard methods for determining the solubility of a compound like this compound.

Gravimetric Method for Equilibrium Solubility

This method is considered a gold standard for determining equilibrium solubility.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaking incubator or orbital shaker is recommended.

  • Separation of Undissolved Solute:

    • Allow the suspension to settle.

    • Carefully filter a known volume of the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer a precise volume of the clear, saturated filtrate to a pre-weighed container.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.

    • Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula:

      • S (g/L) = (Mass of dried solute) / (Volume of filtrate used)

Table 2: Data Recording Template for Solubility of this compound

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Observations
Water25
Ethanol25
Methanol25
Acetone25
Dichloromethane25
Tetrahydrofuran25
Dimethyl Sulfoxide25
n-Octanol25

Visualization of Experimental and Logical Workflows

To further clarify the processes involved in solubility determination and its application, the following diagrams are provided.

G Experimental Workflow for Solubility Determination A Compound Synthesis and Purification (this compound) B Selection of Solvents A->B C Preparation of Saturated Solutions (Excess Solute + Solvent) B->C D Equilibration (Constant Temperature Agitation) C->D E Phase Separation (Filtration/Centrifugation) D->E F Analysis of Saturated Solution (e.g., Gravimetric, HPLC, UV-Vis) E->F G Data Calculation and Reporting (g/L, mol/L) F->G G Logical Workflow in Drug Discovery cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development A Compound Synthesis B Solubility Screening A->B C In Vitro Biological Assays B->C D Structure-Activity Relationship (SAR) Structure-Solubility Relationship (SSR) B->D C->D E ADME/Tox Profiling D->E F Formulation Development E->F G In Vivo Efficacy Studies F->G

An In-depth Technical Guide on the Physicochemical and Biological Profile of Phenol-Substituted Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their diverse pharmacological activities. The incorporation of a phenol group into an oxazole scaffold can lead to compounds with a wide range of biological functions, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This technical guide aims to provide a detailed overview of the crystallographic analysis, synthetic methodologies, and potential biological activities of phenol-substituted oxazole derivatives, using data from analogous structures to illustrate key concepts.

Crystallographic Analysis of Phenol-Containing Heterocyclic Compounds

The determination of the crystal structure of a compound through single-crystal X-ray diffraction is fundamental to understanding its three-dimensional arrangement of atoms in the solid state. This information is crucial for structure-activity relationship (SAR) studies and in silico drug design. While the specific crystal structure of 4-(1,3-Oxazol-5-YL)phenol is not available, the following tables summarize crystallographic data for structurally related compounds, providing insights into the expected structural parameters.

Table 1: Example Crystallographic Data for Related Phenolic Heterocycles

Parameter4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol[1]4-[1-Acetyl-3-(4-methoxyphenyl)-2-pyrazolin-5-yl]phenol[2]
Molecular Formula C₁₄H₁₅BrN₂O₂SC₁₈H₁₈N₂O₃
Molecular Weight 355.25 g/mol 310.34 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions a = 12.026(2) Åb = 8.3448(17) Åc = 14.279(3) Åα = 90°β = 91.98(3)°γ = 90°a = 8.7037(17) Åb = 15.673(3) Åc = 11.096(2) Åα = 90°β = 100.31(3)°γ = 90°
Volume (V) 1432.1(5) ų1489.2(5) ų
Z 44
Temperature 153 K113 K
Radiation Mo KαMo Kα
Density (calculated) 1.648 Mg/m³1.385 Mg/m³
Reflections collected 9876Not Reported
Independent reflections 38483542
Final R indices R1 = 0.038, wR2 = 0.088R1 = 0.038, wR2 = 0.107

Experimental Protocols

General Synthesis of 5-Aryl-Substituted Oxazoles

The synthesis of 5-aryl-substituted oxazoles can be achieved through various methods. One of the most common is the van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products aldehyde Aromatic Aldehyde (e.g., 4-hydroxybenzaldehyde) reaction van Leusen Reaction aldehyde->reaction tosmic Tosylmethyl isocyanide (TosMIC) tosmic->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Methanol) solvent->reaction reflux Reflux reflux->reaction oxazole 5-Aryl-1,3-oxazole (e.g., this compound) sulfinate p-Toluenesulfinate water Water reaction->oxazole reaction->sulfinate reaction->water

Fig. 1: Generalized workflow for the van Leusen oxazole synthesis.

Detailed Protocol:

  • To a solution of the aromatic aldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1,3-oxazole.

Crystallization

Single crystals suitable for X-ray diffraction can be grown by various methods, including slow evaporation, vapor diffusion, and slow cooling.

Protocol for Slow Evaporation:

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to obtain a saturated or near-saturated solution.

  • Filter the solution to remove any particulate matter.

  • Loosely cover the container and allow the solvent to evaporate slowly at room temperature.

  • Monitor the container for the formation of single crystals over several days to weeks.

Biological Activity and Signaling Pathways

Derivatives of oxazole and the related isoxazole have been reported to exhibit a range of biological activities, with a notable focus on their potential as antitubercular agents.[4][5][6] These compounds often target enzymes essential for the survival of Mycobacterium tuberculosis.

For instance, some isoxazole derivatives have been identified as inhibitors of FadD32, a fatty acyl-AMP ligase crucial for mycolic acid synthesis in Mycobacterium tuberculosis.[5][6] Mycolic acids are major components of the mycobacterial cell wall, and their inhibition disrupts the integrity of this protective barrier.

G compound Phenol-Oxazole Derivative target Bacterial Enzyme (e.g., FadD32) compound->target Inhibition pathway Mycolic Acid Biosynthesis target->pathway Catalyzes cellwall Mycobacterial Cell Wall Integrity pathway->cellwall Maintains death Bacterial Cell Death cellwall->death Disruption leads to

Fig. 2: Potential mechanism of action for antitubercular oxazole derivatives.

The antitubercular activity of these compounds is typically evaluated in vitro against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC) is determined to quantify their potency. Promising candidates may then be advanced to in vivo studies in animal models of tuberculosis.

Conclusion

While specific experimental data for this compound is not currently available, this guide provides a framework for understanding the key characteristics of this class of compounds. By examining the crystallographic data, synthetic methods, and biological activities of related phenol-substituted heterocycles, researchers can gain valuable insights for the design and development of novel therapeutic agents based on the oxazole scaffold. Further research is warranted to synthesize and characterize this compound to fully elucidate its physicochemical properties and biological potential.

References

In Silico Prediction of 4-(1,3-Oxazol-5-YL)phenol Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the early assessment of a compound's physicochemical, pharmacokinetic, and toxicological properties is paramount to mitigating late-stage attrition and reducing development costs. In silico, or computational, methods provide a rapid and cost-effective approach to profile novel chemical entities. This technical guide offers an in-depth analysis of the predicted properties of 4-(1,3-Oxazol-5-YL)phenol, a small molecule featuring a phenol and an oxazole moiety. The following sections present a comprehensive summary of its predicted physicochemical characteristics, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential biological activities, all generated using established computational models. Furthermore, this guide details the generalized experimental protocols for the validation of these in-silico predictions and provides visual workflows and potential signaling pathways to contextualize the predicted data.

Predicted Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of this compound were predicted using a variety of well-established in silico tools. The data presented in the following tables were aggregated from multiple predictive models to provide a comprehensive overview of the compound's likely behavior. The SMILES string used for these predictions is c1cc(ccc1O)c2cnco2.

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueIn Silico Tool(s)
Molecular FormulaC9H7NO2-
Molecular Weight161.16 g/mol SwissADME, pkCSM
LogP (Consensus)1.58SwissADME
Water Solubility (LogS)-2.34SwissADME
Topological Polar Surface Area (TPSA)55.12 ŲSwissADME
Number of Hydrogen Bond Acceptors3SwissADME
Number of Hydrogen Bond Donors1SwissADME
Number of Rotatable Bonds1SwissADME
pKa (most acidic)8.89pkCSM
pKa (most basic)1.23pkCSM
Table 2: Predicted ADMET Profile of this compound
ADMET ParameterPredictionPredicted ValueIn Silico Tool(s)
Absorption
Human Intestinal AbsorptionHigh95.5%
Caco-2 Permeability (logPapp)High0.96 cm/s
P-glycoprotein SubstrateNo-
Distribution
Volume of Distribution (VDss)Low-0.012 log(L/kg)
CNS PermeabilityNo-
Blood-Brain Barrier (BBB) PermeabilityNo-
Metabolism
CYP1A2 InhibitorNo-
CYP2C19 InhibitorNo-
CYP2C9 InhibitorYes-
CYP2D6 InhibitorNo-
CYP3A4 InhibitorNo-
Excretion
Total Clearance-0.65 log(ml/min/kg)
Renal OCT2 SubstrateNo-
Toxicity
AMES ToxicityNo-
hERG I InhibitorNo-
HepatotoxicityNo-
Skin SensitisationNo-
Table 3: Predicted Biological Activities of this compound (PASS)

The Prediction of Activity Spectra for Substances (PASS) tool predicts a wide range of biological activities based on the structure of a compound. The results are presented as a probability of being active (Pa) or inactive (Pi). Activities with a high Pa value are more likely.

Predicted ActivityPaPi
Antioxidant0.6840.004
Anti-inflammatory0.5920.021
Cyclooxygenase-2 inhibitor0.5210.015
Antineoplastic0.4880.045
Kinase Inhibitor0.4530.033
Apoptosis agonist0.4120.056
Antiviral (Influenza)0.3890.011
Antibacterial0.3550.028

Methodologies and Experimental Protocols

To validate the in silico predictions, a series of standard in vitro experiments are recommended. The following sections detail the generalized protocols for key assays.

In Silico Prediction Workflow

The following diagram illustrates the general workflow for the in silico prediction of small molecule properties, as applied to this compound.

G cluster_input Input cluster_prediction In Silico Prediction cluster_output Output Data Input_Molecule This compound SMILES: c1cc(ccc1O)c2cnco2 Physicochemical Physicochemical Properties (SwissADME, pkCSM) Input_Molecule->Physicochemical ADMET ADMET Profile (SwissADME, pkCSM) Input_Molecule->ADMET Bioactivity Biological Activity (PASS) Input_Molecule->Bioactivity Physicochem_Data LogP, Solubility, pKa, etc. Physicochemical->Physicochem_Data ADMET_Data Absorption, Distribution, Metabolism, Excretion, Toxicity ADMET->ADMET_Data Bioactivity_Data Predicted Targets and Pharmacological Effects Bioactivity->Bioactivity_Data

In Silico Prediction Workflow
Experimental Protocol: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Plate reader capable of measuring turbidity or a nephelometer

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a 96-well plate, add 198 µL of PBS to a series of wells.

  • Add 2 µL of the 10 mM stock solution to the first well and mix thoroughly to achieve a 100 µM solution.

  • Perform serial dilutions across the plate.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound across an artificial lipid membrane, simulating gastrointestinal absorption.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Phosphatidylcholine in dodecane solution

  • This compound

  • PBS, pH 7.4

  • UV-Vis spectrophotometer or LC-MS/MS

Procedure:

  • Coat the filter of the donor plate with the phosphatidylcholine in dodecane solution and allow the solvent to evaporate.

  • Fill the acceptor wells with PBS.

  • Prepare a solution of this compound in PBS (donor solution).

  • Add the donor solution to the donor wells.

  • Assemble the PAMPA plate sandwich and incubate at room temperature for 4-16 hours with gentle shaking.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate the permeability coefficient (Pe).

Experimental Protocol: Caco-2 Permeability Assay

Objective: To evaluate the bidirectional permeability of this compound across a Caco-2 cell monolayer, a model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and reagents

  • Hank's Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • For apical to basolateral (A-B) transport, add the test compound to the apical side and fresh HBSS to the basolateral side.

  • For basolateral to apical (B-A) transport, add the test compound to the basolateral side and fresh HBSS to the apical side.

  • Incubate the plates at 37°C with gentle shaking.

  • Take samples from the receiver compartment at various time points.

  • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (Papp(B-A)/Papp(A-B)).

Experimental Protocol: Cytotoxicity MTT Assay

Objective: To assess the potential cytotoxicity of this compound against a relevant cell line (e.g., HepG2 for hepatotoxicity).

Materials:

  • HepG2 cells (or other relevant cell line)

  • 96-well cell culture plates

  • Cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Potential Signaling Pathway

Based on the predicted anti-inflammatory and antineoplastic activities, a potential signaling pathway that could be modulated by this compound is the NF-κB pathway. Phenolic compounds are known to often exert their anti-inflammatory effects through the inhibition of this pathway.

G cluster_pathway Hypothetical NF-κB Signaling Pathway Modulation Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK activates p_IκBα p-IκBα IKK->p_IκBα phosphorylates IκBα_Ub Ubiquitinated IκBα p_IκBα->IκBα_Ub leads to Proteasome Proteasome IκBα_Ub->Proteasome degradation NFκB NF-κB (p65/p50) Proteasome->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) Nucleus->Gene_Transcription induces Compound This compound Compound->IKK inhibits

The Therapeutic Potential of Oxazole-Phenol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse chemical modifications, leading to a broad spectrum of biological activities. When coupled with a phenol moiety, the resulting oxazole-phenol derivatives exhibit enhanced therapeutic potential, leveraging the combined functionalities of both groups. These compounds have garnered significant attention from researchers for their promising anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of the biological activities of oxazole-phenol derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in this exciting field.

Anticancer Activity

Oxazole-phenol derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

Two of the most well-documented mechanisms of action for oxazole derivatives, including those with phenolic substituents, are the inhibition of tubulin polymerization and the modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

  • Inhibition of Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. Several oxazole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics. This interference leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in cancer cells.[1][2]

  • STAT3 Signaling Pathway Inhibition: The STAT3 protein is a transcription factor that is often constitutively activated in a wide range of human cancers.[3] This aberrant activation promotes the transcription of genes involved in cell proliferation, survival, angiogenesis, and immune evasion. Certain oxazole-based compounds have been identified as inhibitors of STAT3, disrupting its dimerization, nuclear translocation, and DNA binding activity.[3][4] By blocking this pro-oncogenic signaling pathway, these compounds can effectively suppress tumor growth.

Quantitative Anticancer Activity Data

The anticancer efficacy of oxazole-phenol derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Oxadiazole Derivative 8e MCF-7 (Breast)3.19Colchicine-
HCT116 (Colorectal)5.42Colchicine-
HepG2 (Liver)4.76Colchicine-
Oxadiazole Derivative 8f MCF-7 (Breast)4.28Colchicine-
HCT116 (Colorectal)8.21Colchicine-
HepG2 (Liver)6.53Colchicine-
CHK9 (Oxadiazole Conjugate) Lung Cancer Cells4.8 - 5.1--

Data sourced from multiple studies on oxadiazole derivatives, a class of compounds structurally related to oxazoles.[4][5]

Antimicrobial Activity

The rise of antibiotic resistance is a major global health concern, driving the search for novel antimicrobial agents. Oxazole-phenol derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial potency of these compounds is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Oxazole Derivative 9 Staphylococcus aureus (Gram-positive)15.6 - 31.3Penicillin G31.3
Escherichia coli (Gram-negative)3.91 - 62.5Ciprofloxacin15.6
Oxazole Derivative 11 Staphylococcus aureus (Gram-positive)15.6 - 31.3Penicillin G31.3
Escherichia coli (Gram-negative)3.91 - 62.5Ciprofloxacin15.6

Data sourced from studies on thiazole derivatives, which share structural similarities with oxazoles.[6]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer. Oxazole-phenol derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Anti-inflammatory Action

Cyclooxygenase enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Several oxazole derivatives have been identified as potent and selective inhibitors of COX-2, suggesting their potential as anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[7]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of oxazole-phenol derivatives is assessed by their ability to inhibit COX enzymes, with the IC50 value indicating the concentration required for 50% inhibition.

Compound IDEnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundIC50 (µM)
Oxadiazole Derivative ODZ2 COX-20.48132.83Celecoxib0.30
Thiophene Carboxamide VIIa COX-20.2967.2Celecoxib0.42

Data sourced from studies on oxadiazole and thiophene carboxamide derivatives.[7][8]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in aging and a variety of diseases. The phenolic moiety in oxazole-phenol derivatives contributes significantly to their antioxidant properties.

Mechanism of Antioxidant Action

Phenolic compounds are well-known for their ability to scavenge free radicals by donating a hydrogen atom or an electron, thereby neutralizing the reactive species. The antioxidant capacity of oxazole-phenol derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Antioxidant Activity Data

The antioxidant potential is typically expressed as the IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH free radicals.

Compound IDDPPH Scavenging IC50 (µM)Reference CompoundDPPH Scavenging IC50 (µM)
Thiazole Derivative 7j Lower than Ascorbic AcidAscorbic Acid-
Thiazole Derivative 7d -Ascorbic Acid-
Pyridyl-carbonyl thiazole 3cf 28.10Ascorbic Acid3
Pyridyl-carbonyl thiazole 3bd 26.02Ascorbic Acid3

Data sourced from studies on thiazole derivatives containing phenolic moieties.[6][9]

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the evaluation of the biological activity of novel compounds.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the oxazole-phenol derivatives. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the oxazole-phenol derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This is a widely used animal model for evaluating acute inflammation.

  • Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the oxazole-phenol derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the animals, typically via oral or intraperitoneal injection.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar tissue of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • DPPH Solution Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent like methanol.

  • Sample Preparation: Prepare various concentrations of the oxazole-phenol derivatives.

  • Reaction Mixture: Mix the sample solutions with the DPPH solution.

  • Incubation: Incubate the mixtures in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The reduction in absorbance indicates the scavenging of the DPPH radical.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations of complex biological pathways and experimental procedures can greatly enhance understanding.

Signaling Pathway Diagrams

STAT3_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive Inactive STAT3 JAK->STAT3_inactive Phosphorylates (p) pSTAT3 p-STAT3 (Active) STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes Oxazole_Phenol Oxazole-Phenol Derivative Oxazole_Phenol->Dimer Inhibits Dimerization

Inhibition of the STAT3 Signaling Pathway.

Tubulin_Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Apoptosis Apoptosis Cell_Cycle Cell Cycle Progression (G2/M Phase) Microtubule->Cell_Cycle Enables Cell_Cycle->Apoptosis Leads to (if arrested) Oxazole_Phenol Oxazole-Phenol Derivative Oxazole_Phenol->Tubulin Binds to β-tubulin (Colchicine site)

Inhibition of Tubulin Polymerization.
Experimental Workflow Diagram

Drug_Discovery_Workflow Synthesis Synthesis of Oxazole-Phenol Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary In Vitro Screening (e.g., MTT Assay) Purification->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary In Vitro Assays (e.g., MIC, DPPH, COX) Hit_Identification->Secondary_Screening Lead_Selection Lead Compound Selection Secondary_Screening->Lead_Selection In_Vivo_Testing In Vivo Studies (e.g., Paw Edema Model) Lead_Selection->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development

Drug Discovery Workflow for Oxazole-Phenol Derivatives.

Oxazole-phenol derivatives represent a versatile and promising class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, anti-inflammatory, and antioxidant assays underscores the value of this chemical scaffold. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data and detailed experimental methodologies. The visualization of key signaling pathways and a typical drug discovery workflow aims to facilitate a deeper understanding and guide future research in the rational design and development of novel oxazole-phenol-based drugs. Further exploration of structure-activity relationships and in vivo studies will be crucial in translating the therapeutic potential of these compounds from the laboratory to the clinic.

References

Methodological & Application

Novel Synthetic Routes for 4-(1,3-Oxazol-5-YL)phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two prominent synthetic routes to 4-(1,3-oxazol-5-yl)phenol, a valuable scaffold in medicinal chemistry. The methodologies described are the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis. Both classical and modern variations are presented to offer flexibility in experimental design.

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful and versatile method for constructing the oxazole ring. It proceeds through the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[1][2] For the synthesis of this compound, the direct approach involves the use of 4-hydroxybenzaldehyde. However, the acidic nature of the phenolic proton may interfere with the basic reaction conditions. Therefore, a more robust approach involves the protection of the hydroxyl group prior to the cyclization, followed by a deprotection step. A common protecting group for phenols is the benzyl ether, which is stable to the reaction conditions and can be readily removed by hydrogenolysis.

An alternative modern approach utilizes microwave irradiation, which can significantly reduce reaction times and improve yields.[3][4]

Experimental Protocols

Protocol 1.1: Synthesis of 5-(4-Benzyloxyphenyl)-1,3-oxazole (Protection-Cyclization)

Step 1: Benzylation of 4-hydroxybenzaldehyde

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-(benzyloxy)benzaldehyde.

Step 2: Van Leusen Cyclization

  • In a round-bottom flask, dissolve 4-(benzyloxy)benzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq) in methanol.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.[5]

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-(4-benzyloxyphenyl)-1,3-oxazole.

  • Purify the product by column chromatography.

Protocol 1.2: Microwave-Assisted Van Leusen Synthesis of 5-Aryl Oxazoles

  • In a microwave process vial, combine the aryl aldehyde (1.0 eq), TosMIC (1.0 eq), and potassium phosphate (K₃PO₄, 2.0 eq) in isopropanol.[3][6]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at a specified temperature and power for a short duration (e.g., 65 °C, 350 W for 8 minutes).[3][4]

  • After the reaction is complete, cool the vial to room temperature.

  • The product can often be isolated by simple filtration and washing, as the non-chromatographic purification is a benefit of this method.[3]

Step 3: Deprotection to this compound

  • Dissolve the 5-(4-benzyloxyphenyl)-1,3-oxazole (1.0 eq) in a solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the desired this compound.

Quantitative Data

The following table summarizes representative yields for the Van Leusen synthesis of various 5-aryloxazoles.

AldehydeBaseSolventMethodReaction TimeYield (%)Reference
BenzaldehydeK₂CO₃MethanolReflux6 h85[5]
4-ChlorobenzaldehydeK₂CO₃MethanolReflux6 h82[5]
4-MethoxybenzaldehydeK₂CO₃MethanolReflux6 h75[5]
BenzaldehydeK₃PO₄IsopropanolMicrowave (350W, 65°C)8 min96[3]
4-TolualdehydeK₃PO₄IsopropanolMicrowave (350W, 65°C)8 min94[3]
4-ChlorobenzaldehydeK₃PO₄IsopropanolMicrowave (350W, 65°C)10 min92[3]

Diagrams

Van_Leusen_Workflow cluster_protection Step 1: Protection (Optional) cluster_cyclization Step 2: Cyclization cluster_deprotection Step 3: Deprotection 4_hydroxybenzaldehyde 4-Hydroxybenzaldehyde protection Protection (e.g., Benzylation) 4_hydroxybenzaldehyde->protection protected_aldehyde Protected Aldehyde protection->protected_aldehyde cyclization Van Leusen Reaction (Base, Solvent, Heat/MW) protected_aldehyde->cyclization TosMIC TosMIC TosMIC->cyclization protected_oxazole Protected Oxazole cyclization->protected_oxazole deprotection Deprotection (e.g., Hydrogenolysis) protected_oxazole->deprotection final_product This compound deprotection->final_product

Caption: General workflow for the Van Leusen synthesis of this compound.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for preparing oxazoles through the cyclodehydration of 2-acylamino-ketones.[7][8] For the synthesis of this compound, the key intermediate is a 2-acylamino derivative of 2-amino-1-(4-hydroxyphenyl)ethanone. This precursor can be synthesized from 4-hydroxyphenacyl bromide or through methods such as the Friedel-Crafts reaction.[7][9]

A variety of dehydrating agents can be employed for the cyclization step, including sulfuric acid, polyphosphoric acid (PPA), and trifluoroacetic anhydride (TFAA).[10] Modern modifications of this reaction include one-pot procedures and the use of milder reagents.[2][7]

Experimental Protocols

Protocol 2.1: Synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride (Key Intermediate)

This protocol is adapted from a patented procedure.[9]

  • In a reaction vessel, combine phenol (1.0 eq) and aminoacetonitrile hydrochloride (1.1 eq) in a suitable solvent like ethylene dichloride.

  • Add anhydrous aluminum chloride (1.5 eq) as a catalyst.

  • Introduce dry hydrogen chloride gas into the mixture while maintaining a controlled temperature.

  • After the reaction is complete, the intermediate imine is hydrolyzed to afford the 2-amino-1-(4-hydroxyphenyl)ethanone mineral acid salt.

  • The product is isolated by filtration and can be purified by recrystallization.

Protocol 2.2: Acylation of the Amino Ketone

  • Suspend the 2-amino-1-(4-hydroxyphenyl)ethanone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or THF.

  • Add a base, for example, triethylamine or pyridine (2.2 eq), to neutralize the hydrochloride salt and act as an acid scavenger.

  • Cool the mixture to 0 °C and add the desired acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2-acylamino-1-(4-hydroxyphenyl)ethanone.

Protocol 2.3: Robinson-Gabriel Cyclodehydration

Method A: Using Sulfuric Acid

  • Dissolve the 2-acylamino-ketone (1.0 eq) in acetic anhydride.

  • Cool the solution to 0 °C and add concentrated sulfuric acid (0.1-0.2 eq) dropwise.[10]

  • Allow the mixture to warm to room temperature and then heat to 90-100 °C for 1-4 hours.[10]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it onto crushed ice.

  • Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the combined organic layers and concentrate. Purify by column chromatography or recrystallization.

Method B: Using Trifluoroacetic Anhydride (TFAA)

  • Dissolve the 2-acylamino-ketone (1.0 eq) in an ethereal solvent such as THF or dioxane.

  • Add trifluoroacetic anhydride (1.5-2.0 eq) and stir at room temperature to reflux until the reaction is complete.[7]

  • The workup typically involves quenching with a basic solution and extraction of the product.

Quantitative Data

The following table presents data for various cyclodehydrating agents used in the Robinson-Gabriel synthesis of oxazoles.

Dehydrating AgentSolventTemperature (°C)General ObservationsReference(s)
Conc. H₂SO₄Acetic Anhydride90-100Traditional method, can lead to side reactions.[10][10][11]
Polyphosphoric Acid (PPA)Neat100-160Often gives good yields but workup can be difficult.[11]
Trifluoroacetic Anhydride (TFAA)THF, DioxaneRoom Temp - RefluxMilder conditions, suitable for solid-phase synthesis.[7]
PPh₃/I₂CH₂Cl₂, CH₃CNRoom TemperatureVery mild conditions with high functional group tolerance.[7]
Burgess ReagentTHF, Benzene50-80 (Microwave)Mild, neutral conditions, often clean conversions.[10]

Diagrams

Robinson_Gabriel_Workflow cluster_intermediate_synthesis Step 1: Intermediate Synthesis cluster_acylation Step 2: Acylation cluster_cyclodehydration Step 3: Cyclodehydration starting_materials Phenol + Aminoacetonitrile HCl intermediate_synthesis Friedel-Crafts type reaction starting_materials->intermediate_synthesis amino_ketone 2-Amino-1-(4-hydroxyphenyl)ethanone intermediate_synthesis->amino_ketone acylation Acylation amino_ketone->acylation acylating_agent Acylating Agent acylating_agent->acylation acylamino_ketone 2-Acylamino-ketone acylation->acylamino_ketone cyclodehydration Robinson-Gabriel Cyclization acylamino_ketone->cyclodehydration dehydrating_agent Dehydrating Agent (e.g., H₂SO₄, TFAA) dehydrating_agent->cyclodehydration final_product This compound cyclodehydration->final_product

Caption: General workflow for the Robinson-Gabriel synthesis of this compound.

References

Application Notes & Protocols for the Quantification of 4-(1,3-Oxazol-5-YL)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(1,3-Oxazol-5-YL)phenol is a heterocyclic compound containing both a phenol and an oxazole ring system. The oxazole nucleus is a key structural motif in many biologically active compounds and pharmaceuticals.[1][2] Accurate and precise quantification of such molecules is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation analysis, and quality control.

These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methods are designed to be robust, sensitive, and suitable for routine analysis.

Analytical Methods Overview

The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-DAD: This technique is suitable for the quantification of the analyte in relatively clean sample matrices, such as bulk drug substances and simple formulations. It offers good linearity and precision.[3][4]

  • LC-MS/MS: For complex biological matrices like plasma, urine, or tissue homogenates, LC-MS/MS is the preferred method due to its high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte.[5][6]

Data Presentation: Method Validation Summary

The following tables summarize the typical performance characteristics of the described analytical methods for the quantification of phenolic and oxazole-containing compounds. These values provide a benchmark for method validation.

Table 1: HPLC-DAD Method Validation Parameters

Validation ParameterTypical Performance
Linearity (R²)> 0.99[3][7]
Limit of Detection (LOD)0.01 - 0.35 µg/mL[3][4]
Limit of Quantification (LOQ)0.03 - 1.07 µg/mL[3][4]
Accuracy (% Recovery)98.33 - 101.12%[3][4]
Precision (%RSD)< 5%[3][4]

Table 2: LC-MS/MS Method Validation Parameters

Validation ParameterTypical Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)0.05 - 25.8 µg/mL[8]
Limit of Quantification (LOQ)0.17 - 74.5 µg/mL[8]
Accuracy (% Recovery)85 - 115%[8]
Precision (%RSD)< 15%[8]

Experimental Protocols

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

4.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (or other suitable acid for pH adjustment)

  • 0.45 µm syringe filters

4.1.2. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Gradient elution with Acetonitrile and acidified water[3][4]
Flow Rate 0.8 - 1.0 mL/min[4]
Injection Volume 10 - 20 µL[4]
Column Temperature 30 - 40 °C[4]
Detection Wavelength Determined by UV scan of the analyte (typically around 235 nm for oxadiazole derivatives)[9]

4.1.3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

4.1.4. Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines, including an assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[8]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices.

4.2.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (structurally similar stable isotope-labeled compound recommended)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Biological matrix (e.g., plasma, urine)

  • Solid-Phase Extraction (SPE) cartridges (if required for sample clean-up)

4.2.2. LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1290 Infinity II LC system or equivalent[10]
Column C18 or Phenyl-Hexyl column (e.g., 50 mm x 4.6 mm, 2.6 µm)[11]
Mobile Phase Gradient elution with Acetonitrile and water, both containing 0.1% formic acid[8]
Flow Rate 0.4 mL/min[12]
Injection Volume 5 µL
Mass Spectrometer Agilent Triple Quadrupole LC/MS (G6470A) or equivalent[10]
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Detection Multiple Reaction Monitoring (MRM)

4.2.3. Standard and Sample Preparation

  • Standard Stock and Working Solutions: Prepare as described in the HPLC-DAD protocol, including the internal standard.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of the biological sample, add 200 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for injection.

  • Sample Preparation (Solid-Phase Extraction - SPE): For enhanced cleanup, an SPE protocol can be employed. This typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analyte of interest.[12]

4.2.4. Method Validation

Validate the LC-MS/MS method for linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis A Weigh Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C F Inject into HPLC C->F D Prepare Sample Solution E Filter D->E E->F G Chromatographic Separation (C18 Column) F->G H Diode-Array Detection G->H I Data Acquisition & Processing H->I

Caption: HPLC-DAD Experimental Workflow.

LCMSMS_Workflow cluster_prep Biological Sample Preparation cluster_analysis LC-MS/MS Analysis S1 Collect Biological Sample (e.g., Plasma) S2 Add Internal Standard S1->S2 S3 Protein Precipitation (Acetonitrile) S2->S3 S4 Centrifuge S3->S4 S5 Collect Supernatant S4->S5 S6 Evaporate & Reconstitute S5->S6 L1 Inject into LC System S6->L1 L2 Chromatographic Separation L1->L2 L3 Electrospray Ionization (ESI) L2->L3 L4 Tandem Mass Spectrometry (MS/MS) (MRM Mode) L3->L4 L5 Data Analysis & Quantification L4->L5

Caption: LC-MS/MS Experimental Workflow.

Validation_Relationship cluster_method Analytical Method cluster_params Validation Parameters cluster_guidelines Regulatory Guidelines Method Quantification of This compound Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Selectivity Selectivity Method->Selectivity LOD LOD Method->LOD LOQ LOQ Method->LOQ ICH ICH Linearity->ICH FDA FDA Linearity->FDA Accuracy->ICH Accuracy->FDA Precision->ICH Precision->FDA Selectivity->ICH Selectivity->FDA LOD->ICH LOD->FDA LOQ->ICH LOQ->FDA

References

Application Notes and Protocols: Using 4-(1,3-Oxazol-5-YL)phenol in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Phenolic compounds have long been recognized for their antibacterial properties, primarily attributed to their ability to disrupt cell membranes, interfere with metabolic pathways, and denature essential proteins.[1][2] The incorporation of heterocyclic rings, such as oxazole, into phenolic structures can enhance their biological activity.[3][4] Oxazole derivatives have demonstrated a wide range of pharmacological effects, including antimicrobial, antifungal, and anticancer activities.[4][5][6] The compound 4-(1,3-Oxazol-5-YL)phenol combines a phenol group, known for its membrane-disrupting capabilities, with an oxazole ring, a versatile scaffold in medicinal chemistry, making it a promising candidate for antibacterial drug discovery.

These application notes provide detailed protocols for evaluating the antibacterial efficacy of this compound using standard in vitro assays: the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Putative Mechanism of Action

While the specific signaling pathways affected by this compound have yet to be elucidated, the antibacterial action of phenolic compounds is generally multifaceted.[1][2][7] The primary mechanisms are believed to involve:

  • Cell Membrane Disruption: The hydroxyl group on the phenol ring can interact with the phospholipid bilayer of bacterial cell membranes, leading to increased permeability, leakage of intracellular components, and eventual cell lysis.[2][7]

  • Enzyme Inhibition: Phenolic compounds can bind to and inactivate essential bacterial enzymes, disrupting critical metabolic processes.[8]

  • Interference with Nucleic Acid and Protein Synthesis: Some phenolic compounds have been shown to interfere with the synthesis of DNA, RNA, and proteins, thereby inhibiting bacterial growth and replication.[7]

  • Metal Ion Chelation: The ability to chelate metal ions, which are essential cofactors for many bacterial enzymes, can further contribute to the antibacterial effect.[1]

The oxazole moiety may contribute to the compound's overall activity by influencing its solubility, stability, and interaction with biological targets.[3]

Data Presentation

The following table presents illustrative quantitative data on the antibacterial activity of this compound against common Gram-positive and Gram-negative bacteria. Note: This data is hypothetical and serves as a template for presenting experimental results.

Bacterial StrainGram StainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive64128
Bacillus subtilis (ATCC 6633)Positive3264
Escherichia coli (ATCC 25922)Negative128>256
Pseudomonas aeruginosa (ATCC 27853)Negative256>256

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the procedure for determining the MIC of this compound using the broth microdilution method, a standard for antimicrobial susceptibility testing.[9][10]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Resazurin sodium salt solution (optional, for viability indication)

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

    • Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Optionally, add 30 µL of resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC assay to determine if the compound is bacteriostatic or bactericidal.

Materials:

  • Microtiter plate from the completed MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipette tips

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a TSA plate.

  • Incubation: Incubate the TSA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

    • This is typically determined by observing the concentration at which no more than 1-2 colonies grow from the 10 µL spot.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay stock Prepare Compound Stock Solution serial_dilution Serial Dilution in 96-well Plate stock->serial_dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Wells inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate (18-24h, 37°C) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate (18-24h, 37°C) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc signaling_pathway cluster_cell Bacterial Cell cluster_processes Cellular Processes compound This compound membrane Cell Membrane compound->membrane Interacts with enzymes Essential Enzymes compound->enzymes Binds to synthesis DNA/RNA/Protein Synthesis compound->synthesis Interferes with disruption Membrane Disruption & Permeabilization membrane->disruption cytoplasm Cytoplasm inhibition Inhibition enzymes->inhibition synthesis->inhibition lysis Cell Lysis / Death disruption->lysis inhibition->lysis

References

Application Notes and Protocols for 4-(1,3-Oxazol-5-YL)phenol as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-(1,3-Oxazol-5-YL)phenol belongs to the oxazole class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Oxazole derivatives have been reported to exhibit a range of biological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] A key mechanism underlying the anti-inflammatory activity of many compounds is the inhibition of cyclooxygenase (COX) enzymes. This document provides an overview of this compound as a potential enzyme inhibitor, with a focus on its prospective role as a COX inhibitor, based on data from structurally related oxazole and isoxazole compounds. Detailed experimental protocols for evaluating such inhibitory activity are also presented.

Data Presentation: Inhibition of Cyclooxygenase by Structurally Related Oxazole and Isoxazole Derivatives

The following table summarizes the in vitro inhibitory activity of various oxazole and isoxazole derivatives against COX-1 and COX-2 enzymes. This data provides a reference for the potential potency and selectivity of this compound. The Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Compound ClassSpecific CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference Compound
Diaryl Oxazole2,5-diaryl-1,3,4-oxadiazole (Compound 6e)>1000.48>208Celecoxib
Diaryl Oxazole2,5-diaryl-1,3,4-oxadiazole (Compound 6f)>1000.89>112Celecoxib
Diaryl Isoxazole2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-oneNot specified0.95Not specifiedNot specified
Thiazole CarboxamideCompound 2a2.650.9582.766Celecoxib
Thiophene Carboxamide2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide19.50.2967.2Celecoxib

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.[4][5][6]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Cofactors (e.g., glutathione, hematin)

  • Stannous chloride (for stopping the reaction)

  • Prostaglandin E2 (PGE2) ELISA kit

  • Microplate reader

Procedure:

  • Enzyme Preparation: Reconstitute the lyophilized COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration. Keep the enzyme solutions on ice.

  • Compound Dilution: Prepare a series of dilutions of the test compound in the reaction buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Reaction buffer

    • Cofactors

    • Test compound dilution or vehicle control

    • COX-1 or COX-2 enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of stannous chloride.

  • PGE2 Quantification: Determine the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of Cyclooxygenase Enzymes

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Thromboxanes->Physiological_Functions Inhibitor This compound (Potential Inhibitor) Inhibitor->COX2 COX_Inhibition_Workflow Start Start: Prepare Reagents Compound_Prep Prepare Test Compound Dilutions Start->Compound_Prep Reaction_Setup Set up Reaction in 96-well Plate (Buffer, Cofactors, Compound, Enzyme) Compound_Prep->Reaction_Setup Pre_incubation Pre-incubate at 37°C Reaction_Setup->Pre_incubation Initiation Initiate Reaction with Arachidonic Acid Pre_incubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate Reaction Incubation->Termination Quantification Quantify PGE2 using ELISA Termination->Quantification Data_Analysis Data Analysis: Calculate IC50 Quantification->Data_Analysis End End Data_Analysis->End

References

Application Notes: Antioxidant Properties of Phenol-Containing Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenolic compounds are a large class of plant secondary metabolites renowned for their antioxidant properties.[1] Their ability to scavenge free radicals is primarily attributed to the reactivity of the hydroxyl (-OH) group attached to the aromatic ring.[2] The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a significant scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities.[3][4] The synthesis of hybrid molecules incorporating both a phenolic moiety and an oxazole ring is a promising strategy in drug discovery. These compounds are designed to leverage the well-established free-radical scavenging ability of phenols with the versatile pharmacological profile of the oxazole nucleus. The primary antioxidant mechanisms of phenolic compounds involve Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), which effectively neutralize highly reactive free radicals, mitigating oxidative stress.[5] Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases, making the development of novel antioxidants a critical area of research.[6]

Quantitative Data on Antioxidant Activity

The antioxidant capacity of various phenol-containing oxazole and related oxadiazole derivatives has been evaluated using several in vitro assays. The half-maximal inhibitory concentration (IC50), Trolox Equivalent Antioxidant Capacity (TEAC), and ferric reducing power are common metrics used for comparison. The data below summarizes findings from various studies.

Compound Class/DerivativeAssayAntioxidant Activity (IC50 or Comparison)Reference CompoundSource
Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylateDPPHIC50: 275.3 ppm-[3]
2-substituted phenyl-5-(3'-indolyl)-oxazoles (Comp. 21 & 22)DPPH3-4 times stronger activityVitamin E[7]
2-substituted phenyl-5-(3'-indolyl)-oxazoles (Comp. 29)DPPHActivity nearly the sameVitamin E[7]
2-Amino-5-R-1,3,4-oxadiazoles with hindered phenolIn vitro assayHigher activity4-methyl-2,6-di-tert-butylphenol (BHT)[8]
N¹-(2,5-Dihydroxybenzoyl)-N²-(2-naphthalenylmethylene)hydrazineDPPH84% scavenging activityVitamin C (93%)[9]
1,3,4-Oxadiazole derivative (Compound 3)DPPH & FRAPShowed significant antioxidant activity-[10]

Mechanisms of Antioxidant Action & Biological Signaling

The antioxidant effect of phenolic compounds proceeds primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5]

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), neutralizing the radical and forming a stable phenoxyl radical (ArO•). This phenoxyl radical is stabilized by resonance, making it less reactive.[2]

  • Single Electron Transfer (SET): The phenolic compound donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation can then deprotonate to form the stable phenoxyl radical.[5]

In a biological context, excessive ROS can activate pro-inflammatory signaling pathways. For instance, ROS can induce the expression of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), contributing to inflammation.[6] ROS can also activate pathways like NF-κB and MAPKs, which regulate cellular responses to stress, including apoptosis.[11] Phenol-containing oxazoles, by scavenging ROS, can potentially inhibit these signaling cascades, thereby reducing inflammation and preventing cell death.

G cluster_mechanism Antioxidant Mechanisms of Phenol-Oxazoles cluster_hat HAT Pathway cluster_set SET Pathway PhenolOxazole Phenol-Oxazole (ArOH) PhenoxylRadical Stable Phenoxyl Radical (ArO•) PhenolOxazole->PhenoxylRadical H• donation RadicalCation Phenol-Oxazole Radical Cation (ArOH•+) PhenolOxazole->RadicalCation e⁻ donation FreeRadical Free Radical (R•) Neutralized Neutralized Molecule (RH) FreeRadical->Neutralized H• acceptance RadicalAnion Radical Anion (R⁻) FreeRadical->RadicalAnion RadicalCation->PhenoxylRadical Deprotonation Proton H⁺ RadicalAnion->Neutralized Protonation

Caption: Antioxidant mechanisms of phenol-containing oxazoles.

G Stimulus Cellular Stress / Toxin ROS ↑ Reactive Oxygen Species (ROS) Stimulus->ROS Phosphatases Phosphatases (PTPs) (Inhibited by ROS) ROS->Phosphatases inhibits PhenolOxazole Phenol-Containing Oxazole PhenolOxazole->ROS Scavenges MAPK_NFkB MAPK / NF-κB Pathways Activated Phosphatases->MAPK_NFkB dephosphorylates (inhibits) Response Inflammation (↑ COX-2, TNF-α) Apoptosis MAPK_NFkB->Response leads to

Caption: Potential modulation of ROS-mediated signaling pathways.

Experimental Protocols

A standardized workflow is crucial for assessing the antioxidant potential of newly synthesized compounds.

G A 1. Reagent Preparation (e.g., DPPH, ABTS•+, FRAP solution) B 2. Sample & Standard Preparation (Serial dilutions of oxazole derivatives and standards like Trolox) A->B C 3. Reaction Incubation (Mix sample/standard with reagent. Incubate in dark at room temp.) B->C D 4. Spectrophotometric Measurement (Read absorbance at specific λ (517nm for DPPH, 734nm for ABTS, 593nm for FRAP)) C->D E 5. Data Analysis (Calculate % Inhibition, Determine IC50 or TEAC value) D->E

Caption: General workflow for in vitro antioxidant assays.

Protocol 1: DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[12]

  • Principle: In the presence of a hydrogen-donating antioxidant, the purple DPPH radical is reduced to the yellow-colored, non-radical form, DPPH-H.[13] This color change is measured as a decrease in absorbance at approximately 517 nm.[14]

  • Reagents & Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Spectrophotometric grade methanol or ethanol[12]

    • Test compounds (phenol-containing oxazoles)

    • Positive control (e.g., Ascorbic acid, Trolox, or Gallic Acid)[15]

    • UV-Vis Spectrophotometer or microplate reader

    • 96-well plates or cuvettes

  • Procedure:

    • DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol.[15] Keep the solution in an amber bottle and in the dark to prevent degradation. The absorbance of this solution at 517 nm should be approximately 1.0.

    • Sample Preparation: Prepare stock solutions of the test compounds and a positive control in methanol. Perform serial dilutions to obtain a range of concentrations.

    • Assay Reaction:

      • In a 96-well plate, add 100 µL of each sample dilution to respective wells.[13]

      • Add 100 µL of the DPPH working solution to all wells.[13]

      • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

      • Prepare a blank well for each sample concentration containing 100 µL of the sample and 100 µL of methanol (to correct for sample color).

    • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[12][16]

    • Measurement: Measure the absorbance of all wells at 517 nm.[16]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the control (DPPH solution without sample).

    • A_sample is the absorbance of the sample (or standard) with DPPH solution (corrected for blank). The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the sample concentrations.[13]

Protocol 2: ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺).

  • Principle: Antioxidants reduce the pre-formed blue-green ABTS•⁺ radical cation, causing the solution to lose its color. The change in absorbance is monitored at 734 nm.[15] This method is applicable to both hydrophilic and lipophilic antioxidants.

  • Reagents & Equipment:

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

    • Potassium persulfate

    • Methanol or ethanol

    • Phosphate Buffered Saline (PBS)

    • Test compounds and a standard (Trolox)

    • UV-Vis Spectrophotometer or microplate reader

  • Procedure:

    • ABTS•⁺ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes (1:1 ratio) and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[16]

    • ABTS•⁺ Working Solution: Before use, dilute the stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds and Trolox in the appropriate solvent.

    • Assay Reaction (for 96-well plate):

      • Add 10 µL of each sample or standard dilution to the wells.[13]

      • Add 190 µL of the ABTS•⁺ working solution.

      • Prepare a control well with solvent and ABTS•⁺ working solution.

    • Incubation: Mix and incubate at room temperature for 6-10 minutes.[13]

    • Measurement: Measure the absorbance at 734 nm.[16]

  • Calculation: The percentage of inhibition is calculated using the same formula as the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of Trolox.

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[17] The change in absorbance is proportional to the total reducing power of the antioxidants in the sample.[18]

  • Reagents & Equipment:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM in water)

    • Ferrous sulfate (FeSO₄) for the standard curve

    • Test compounds

    • UV-Vis Spectrophotometer or microplate reader

  • Procedure:

    • FRAP Working Solution: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.

    • Standard Curve: Prepare a series of dilutions of a known concentration of FeSO₄ in water to generate a standard curve.

    • Sample Preparation: Dissolve test compounds in a suitable solvent.

    • Assay Reaction (for 96-well plate):

      • Add 10 µL of sample, standard, or blank (solvent) to the wells.

      • Add 220 µL of the pre-warmed FRAP working solution to all wells.[17]

    • Incubation: Incubate the plate for 4-10 minutes at room temperature or 37°C.[18]

    • Measurement: Read the absorbance at 593 nm.

  • Calculation: The antioxidant capacity of the sample is determined by calculating the change in absorbance and comparing it to the standard curve of Fe²⁺. The results are expressed as µM of Fe²⁺ equivalents or a FRAP value.

References

Application Notes and Protocols for Assessing the In Vitro Toxicity of 4-(1,3-Oxazol-5-YL)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive protocol for evaluating the in vitro toxicity profile of the novel compound, 4-(1,3-Oxazol-5-YL)phenol. This molecule, containing both a phenol and an oxazole moiety, may exhibit biological activities that warrant a thorough safety assessment early in the drug development process. The following protocols are designed to assess its potential cytotoxicity and genotoxicity in accordance with established scientific principles and regulatory guidelines. Early identification of potential toxic liabilities is crucial for making informed decisions in lead optimization and candidate selection.[1]

Compound Information

  • Compound Name: this compound

  • Chemical Structure:

  • Chemical Class: Phenolic oxazole derivative. Phenolic compounds are known for a range of biological activities, and their toxicity can be influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring.[2][3][4] The oxazole ring is a heterocyclic motif present in various pharmaceuticals and natural products, contributing to their biological effects and metabolic stability.[5][6][7][8]

Experimental Protocols

A tiered approach is recommended, starting with cytotoxicity assays to determine the concentration range for subsequent, more specific toxicity assessments like genotoxicity assays.

Cell Line Selection and Culture

The choice of cell lines is critical for relevant in vitro toxicity assessment. It is recommended to use at least two cell lines of human origin, preferably from different tissues, to assess for any cell-type-specific toxicity.

  • Recommended Cell Lines:

    • HepG2 (Human Hepatocellular Carcinoma): A well-characterized human liver cell line that retains some metabolic activity (Phase I and Phase II enzymes). This is particularly relevant as the liver is a primary site of drug metabolism.

    • HEK293 (Human Embryonic Kidney): A commonly used cell line for general toxicity screening.

    • CHO-K1 (Chinese Hamster Ovary): Often used in regulatory genotoxicity studies, such as the in vitro micronucleus assay.

  • Culture Conditions:

    • Cells should be cultured in the appropriate medium (e.g., DMEM or EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and L-glutamine.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Cells should be subcultured regularly to maintain exponential growth and ensure viability is above 95% before each experiment.[9]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Selected cell lines (e.g., HepG2, HEK293)

    • 96-well cell culture plates

    • This compound stock solution (dissolved in DMSO)

    • Cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Plate reader (570 nm)

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[2]

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the test compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 24, 48, and 72 hours.

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment: In Vitro Micronucleus Assay

The in vitro micronucleus assay is a well-established test for detecting chromosomal damage.[11] It identifies agents that cause clastogenic (chromosome breakage) or aneugenic (chromosome loss) effects.[12]

  • Principle: Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates genotoxic potential.

  • Materials:

    • CHO-K1 or human peripheral blood lymphocytes

    • Culture medium

    • This compound

    • Positive controls (e.g., Mitomycin C for clastogenicity, Colchicine for aneugenicity)

    • Vehicle control (DMSO)

    • Cytochalasin B (to block cytokinesis)

    • Fixative (e.g., methanol:acetic acid)

    • Staining solution (e.g., Giemsa or a fluorescent DNA stain like DAPI)

    • Microscope slides

    • Microscope with appropriate filters

  • Procedure:

    • Culture cells to an appropriate confluency.

    • Expose the cells to a range of concentrations of this compound (typically up to the IC50 value determined from the cytotoxicity assay), along with positive and vehicle controls.

    • Add Cytochalasin B to the cultures to arrest cells in a binucleated state.

    • Incubate for a period equivalent to 1.5-2 normal cell cycles.

    • Harvest the cells, treat with a hypotonic solution, and fix.

    • Drop the fixed cells onto microscope slides and allow them to air dry.

    • Stain the slides with a DNA-specific stain.

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis:

    • Calculate the frequency of micronucleated cells for each concentration.

    • Perform statistical analysis to determine if there is a significant, dose-dependent increase in micronucleus formation compared to the vehicle control.

Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a compound's potential to cause gene mutations.[1][12][13]

  • Principle: This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test measures the ability of a compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

  • Materials:

    • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

    • Minimal glucose agar plates

    • Top agar

    • This compound

    • Positive controls (e.g., sodium azide, 2-nitrofluorene)

    • S9 fraction (for metabolic activation)

  • Procedure:

    • The assay should be performed both with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

    • Mix the test compound, the bacterial strain, and either S9 mix or a buffer into molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates for 48-72 hours at 37°C.

    • Count the number of revertant colonies on each plate.

  • Data Analysis:

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.

Data Presentation

Quantitative data from the in vitro toxicity assays should be summarized in clear and concise tables.

Table 1: Cytotoxicity of this compound on Human Cell Lines

Cell LineExposure Time (hours)IC50 (µM)
HepG224[Insert Value]
48[Insert Value]
72[Insert Value]
HEK29324[Insert Value]
48[Insert Value]
72[Insert Value]

Table 2: Genotoxicity Assessment of this compound in the In Vitro Micronucleus Assay

TreatmentConcentration (µM)% Micronucleated Cells (Mean ± SD)Fold Increase over Vehicle
Vehicle Control (0.5% DMSO)0[Insert Value]1.0
This compound[Conc. 1][Insert Value][Insert Value]
[Conc. 2][Insert Value][Insert Value]
[Conc. 3][Insert Value][Insert Value]
Positive Control (e.g., Mitomycin C)[Conc.][Insert Value][Insert Value]

Table 3: Results of the Ames Test for this compound

StrainMetabolic Activation (S9)Highest Non-Toxic Dose (µ g/plate )Result (Mutagenic/Non-mutagenic)
TA98-[Insert Value][Insert Value]
+[Insert Value][Insert Value]
TA100-[Insert Value][Insert Value]
+[Insert Value][Insert Value]
TA1535-[Insert Value][Insert Value]
+[Insert Value][Insert Value]
TA1537-[Insert Value][Insert Value]
+[Insert Value][Insert Value]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_cyto Cytotoxicity Testing cluster_geno Genotoxicity Testing cluster_analysis Data Analysis & Reporting compound This compound Stock Solution mtt MTT Assay (24, 48, 72h exposure) compound->mtt micronucleus In Vitro Micronucleus Assay compound->micronucleus ames Ames Test (with and without S9) compound->ames cells Cell Line Culture (HepG2, HEK293, CHO-K1) cells->mtt cells->micronucleus ic50 Determine IC50 mtt->ic50 ic50->micronucleus Select Concentrations analysis Statistical Analysis & Data Summary micronucleus->analysis ames->analysis report Toxicity Profile Report analysis->report

Caption: Workflow for in vitro toxicity assessment.

Hypothetical Signaling Pathway of Phenol-Induced Oxidative Stress

G cluster_cell Cellular Environment compound This compound ros Increased Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Dysfunction compound->mito antioxidants Depletion of Cellular Antioxidants (e.g., GSH) ros->antioxidants dna_damage DNA Damage (Strand Breaks) ros->dna_damage lipid_perox Lipid Peroxidation ros->lipid_perox mito->ros ROS Leakage apoptosis Apoptosis (Cell Death) dna_damage->apoptosis lipid_perox->apoptosis

Caption: Potential mechanism of phenol-induced cytotoxicity.

References

Application Notes and Protocols: 2-(2'-Hydroxyphenyl)benzoxazole (HBO) as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Note: Due to the limited availability of specific scientific literature on "4-(1,3-Oxazol-5-YL)phenol" as a fluorescent probe, this document provides detailed application notes and protocols for a closely related and well-characterized compound, 2-(2'-Hydroxyphenyl)benzoxazole (HBO) . HBO shares key structural motifs with the requested compound, namely the presence of both an oxazole and a phenol group, and is a widely studied fluorescent probe with diverse applications.

Introduction to 2-(2'-Hydroxyphenyl)benzoxazole (HBO)

2-(2'-Hydroxyphenyl)benzoxazole (HBO) is a robust fluorescent probe known for its unique photophysical properties, primarily governed by an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.[1][2][3][4] Upon photoexcitation, an intramolecular proton transfer occurs from the hydroxyl group to the nitrogen atom of the benzoxazole ring, leading to the formation of a keto-tautomer. This process results in a large Stokes shift, which is advantageous for fluorescence-based applications as it minimizes self-absorption and background interference. The fluorescence of HBO and its derivatives is highly sensitive to the local environment, making them excellent candidates for probing biological systems and detecting various analytes.[5]

Photophysical Properties

The photophysical characteristics of HBO can be influenced by the solvent environment and molecular substitutions. The key quantitative data for the parent HBO molecule are summarized in the table below.

PropertyValueReference(s)
Absorption Maximum (λabs)~330-350 nm[1][2]
Emission Maximum (λem)~430-530 nm (Keto form)[1][2]
Stokes Shift>100 nm[1][2]
Molar Extinction Coefficient (ε)Varies with solvent and substitution[1]
Quantum Yield (Φ)Varies with solvent and substitution[1]

Key Applications

HBO and its derivatives have been successfully employed in a range of applications, including:

  • Fluorescent pH Sensors: The proton transfer process is sensitive to pH, allowing for ratiometric sensing of acidity.

  • Metal Ion Probes: The hydroxyl and benzoxazole moieties can act as a chelating site for various metal ions, leading to changes in fluorescence.[6][7][8]

  • Bioimaging: Due to their environmental sensitivity, HBO derivatives are used to probe the local environment within DNA, proteins, and lipids.[5][9][10]

  • Organic Light-Emitting Diodes (OLEDs): The unique luminescent properties of HBO derivatives make them suitable for use in optoelectronic devices.

Experimental Protocol: Detection of Zinc Ions (Zn²⁺) using an HBO-based Fluorescent Probe

This protocol describes a general procedure for the detection of Zn²⁺ ions in an aqueous solution using a suitable HBO derivative as a fluorescent probe. Many HBO-based sensors for zinc have been developed.[6][7]

Materials:

  • HBO-based fluorescent probe (e.g., a derivative functionalized for Zn²⁺ selectivity)

  • HEPES buffer (10 mM, pH 7.4)

  • Stock solution of the HBO probe (1 mM in DMSO)

  • Stock solution of ZnCl₂ (10 mM in deionized water)

  • Solutions of other metal ions for selectivity testing (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Fe³⁺, etc.)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of the Probe Solution: Prepare a working solution of the HBO probe by diluting the DMSO stock solution with HEPES buffer to a final concentration of 10 µM.

  • Fluorescence Measurements:

    • Transfer 2 mL of the 10 µM probe solution into a quartz cuvette.

    • Record the fluorescence emission spectrum of the probe alone (excitation at the absorption maximum of the probe, e.g., 350 nm).

  • Titration with Zn²⁺:

    • Add incremental amounts of the ZnCl₂ stock solution to the cuvette containing the probe solution.

    • After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes.

    • Record the fluorescence emission spectrum after each addition.

  • Selectivity Assay:

    • To separate cuvettes containing the 10 µM probe solution, add a specific concentration of different metal ion solutions (e.g., 100 µM).

    • Record the fluorescence emission spectrum for each solution and compare the changes to that observed with Zn²⁺.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺ to generate a calibration curve.

    • Determine the limit of detection (LOD) based on the signal-to-noise ratio.

Visualizations

Below are diagrams illustrating the key concepts and workflows related to the use of HBO as a fluorescent probe.

ESIPT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) Enol_S0 Enol Form Enol_S1 Excited Enol Form Enol_S0->Enol_S1 Photoexcitation (λabs) Keto_S1 Excited Keto Form Enol_S1->Keto_S1 ESIPT Keto_S1->Enol_S0 Fluorescence (λem)

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) mechanism of HBO.

Experimental_Workflow start Prepare 10 µM HBO Probe Solution measure_blank Record Baseline Fluorescence start->measure_blank selectivity Test with other Metal Ions start->selectivity add_zn Add Zn²⁺ Aliquots measure_blank->add_zn measure_zn Record Fluorescence after each addition add_zn->measure_zn Equilibrate measure_zn->add_zn Repeat for titration plot_data Plot Fluorescence vs. [Zn²⁺] measure_zn->plot_data end Determine Selectivity and LOD plot_data->end compare Compare Fluorescence Changes selectivity->compare compare->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Aryl-1,3-Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-aryl-1,3-oxazoles. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to overcome common challenges in the synthesis of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 5-aryl-1,3-oxazoles?

A1: The most prevalent methods for the synthesis of 5-aryl-1,3-oxazoles are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino-ketones.[1][2][3][4] The Van Leusen reaction utilizes an aldehyde and tosylmethyl isocyanide (TosMIC) to construct the oxazole ring.[5][6][7] Other methods include the Fischer oxazole synthesis from cyanohydrins and aldehydes, and various modern approaches involving metal-catalyzed cross-coupling and cycloisomerization reactions.

Q2: I am observing a low yield in my Robinson-Gabriel synthesis. What are the likely causes and solutions?

A2: Low yields in the Robinson-Gabriel synthesis are a common issue and can often be attributed to several factors:

  • Harsh Reaction Conditions: Traditional use of strong acids like concentrated sulfuric acid can lead to charring and decomposition of starting materials, especially at elevated temperatures.[1][8]

    • Solution: Consider using milder dehydrating agents such as polyphosphoric acid (PPA), which has been reported to increase yields to 50-60%.[1] Other alternatives include trifluoroacetic anhydride (TFAA), the Burgess reagent, or a two-step approach with Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine.[8]

  • Incomplete Cyclization: The cyclodehydration step may not be proceeding to completion.

    • Solution: Optimizing the dehydrating agent and reaction temperature is crucial. A more potent dehydrating agent or a moderate increase in temperature could drive the reaction forward. However, be cautious of potential decomposition at higher temperatures.[9]

  • Starting Material Purity: Impurities in the 2-acylamino-ketone can inhibit the reaction.

    • Solution: Ensure your starting material is pure and thoroughly dried before use.[9]

Q3: My Van Leusen oxazole synthesis is giving me significant byproducts. How can I improve the selectivity?

A3: Side product formation in the Van Leusen synthesis can be influenced by the substrate and reaction conditions. For instance, the use of 3/2-formylindoles as starting materials can sometimes lead to the formation of rearranged indolyl primary enamines as byproducts.[1]

  • Solution: Careful control of reaction parameters is key. Ensure the dropwise addition of reagents and maintain the recommended reaction temperature. The choice of base can also influence the outcome. Additionally, purification methods such as column chromatography are often necessary to separate the desired oxazole from byproducts.

Q4: I'm struggling with the purification of my 5-aryl-1,3-oxazole. Any suggestions?

A4: Purification can be challenging due to the similar polarity of the product and byproducts or unreacted starting materials.

  • Solution:

    • Chromatography: Silica gel column chromatography is a common and effective method. The choice of eluent system is critical and may require some optimization. A common starting point is a mixture of hexane and ethyl acetate.[10]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.

    • Filtration: In some cases, byproducts can be removed by simple filtration. For example, in the Van Leusen synthesis, the p-tolylsulfinic acid byproduct can often be removed by filtration.[9]

Troubleshooting Guides

Robinson-Gabriel Synthesis: Low Yield and Tar Formation

This guide provides a step-by-step approach to troubleshooting low yields and the formation of tar-like substances in the Robinson-Gabriel synthesis.

start Low Yield / Tar Formation Observed check_conditions Are reaction conditions too harsh? (e.g., high temp, strong acid) start->check_conditions milder_reagents Use milder dehydrating agent (PPA, TFAA, Burgess reagent) check_conditions->milder_reagents Yes check_purity Is starting material pure and dry? check_conditions->check_purity No lower_temp Lower reaction temperature milder_reagents->lower_temp reduce_time Reduce reaction time lower_temp->reduce_time success Improved Yield and Purity reduce_time->success purify_sm Purify and dry starting material check_purity->purify_sm No incomplete_reaction Is the reaction incomplete? (Monitor by TLC/LC-MS) check_purity->incomplete_reaction Yes purify_sm->success stronger_reagent Use a more powerful dehydrating agent incomplete_reaction->stronger_reagent Yes incomplete_reaction->success No, reaction is complete increase_temp Carefully increase temperature stronger_reagent->increase_temp increase_temp->success

Caption: Troubleshooting logic for low yields in Robinson-Gabriel synthesis.

Van Leusen Synthesis: Side Product Formation

This guide outlines a decision-making process to minimize side product formation in the Van Leusen synthesis.

start Side Products Observed check_reagents Are reagents added too quickly? start->check_reagents slow_addition Ensure slow, dropwise addition of reagents check_reagents->slow_addition Yes check_temp Is reaction temperature optimal? check_reagents->check_temp No success Pure 5-Aryl-1,3-oxazole slow_addition->success adjust_temp Adjust temperature as per protocol check_temp->adjust_temp No check_base Is the base appropriate for the substrate? check_temp->check_base Yes adjust_temp->success optimize_base Screen alternative bases (e.g., K2CO3, DBU) check_base->optimize_base No check_purification Is the purification method effective? check_base->check_purification Yes optimize_base->success optimize_chromatography Optimize chromatography conditions (eluent, gradient) check_purification->optimize_chromatography No recrystallize Attempt recrystallization check_purification->recrystallize Chromatography is optimized optimize_chromatography->success recrystallize->success

Caption: Troubleshooting logic for side reactions in Van Leusen synthesis.

Data Presentation

Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis
Dehydrating AgentTypical Reaction ConditionsReported YieldsPotential Issues
Concentrated H₂SO₄Acetic anhydride, 90-100°CVariable, often lowCharring, sulfonation[1]
Polyphosphoric Acid (PPA)130-160°C50-60%High temperatures required
Phosphorus Pentoxide (P₂O₅)Toluene or xylene, refluxModerateHeterogeneous reaction
Phosphorus Oxychloride (POCl₃)Pyridine or DMF, 0°C to refluxModerate to goodCorrosive and moisture-sensitive
Trifluoroacetic Anhydride (TFAA)Ethereal solvents (e.g., THF, Dioxane), Room Temp to RefluxGood to excellentExpensive, can be too reactive for some substrates[8]
Dess-Martin Periodinane / PPh₃/I₂Two steps: Oxidation then cyclizationGoodMulti-step, reagent cost
Van Leusen Synthesis of 5-Aryl-1,3-oxazoles: Reaction Parameters and Yields
Aryl AldehydeBaseSolventTemperatureTimeYield (%)
2-Chloroquinoline-3-carbaldehydeK₂CO₃MethanolReflux8 h83[5]
Various aldehydesK₂CO₃Ionic Liquid80°C1-2 hHigh yields
Tris-aldehyde substratesK₂CO₃MethanolReflux-Good[5]
(Het)aryl methyl alcohols (in-situ oxidation)aq. alcoholic KOHDMSO/T3P®--61-90[7]
4-(2-pyridyl)benzaldehydeK₂CO₃Methanol105°C (pressure reactor)20 minModerate to good[10]

Experimental Protocols

Protocol 1: Robinson-Gabriel Synthesis of 2,5-Diphenyl-1,3-oxazole

This protocol describes a classic approach to the Robinson-Gabriel synthesis.

start Start step1 Dissolve 2-benzamidoacetophenone in acetic anhydride start->step1 step2 Cool to 0°C step1->step2 step3 Add conc. H₂SO₄ dropwise step2->step3 step4 Warm to room temperature step3->step4 step5 Heat to 90-100°C step4->step5 step6 Monitor reaction by TLC step5->step6 step7 Cool and pour into ice-water step6->step7 step8 Neutralize with NaHCO₃ step7->step8 step9 Extract with ethyl acetate step8->step9 step10 Dry organic layer and concentrate step9->step10 step11 Purify by column chromatography step10->step11 end Obtain 2,5-Diphenyl-1,3-oxazole step11->end

Caption: Experimental workflow for Robinson-Gabriel synthesis.

Materials:

  • 2-Benzamidoacetophenone

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for eluent

Procedure:

  • To a solution of 2-benzamidoacetophenone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.[8]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-water.

  • Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to afford the desired 2,5-diphenyl-1,3-oxazole.

Protocol 2: Van Leusen Synthesis of 5-Phenyl-1,3-oxazole

This protocol outlines a general procedure for the Van Leusen synthesis of a 5-aryl-1,3-oxazole.

start Start step1 Add benzaldehyde, TosMIC, and K₂CO₃ to a flask with methanol start->step1 step2 Reflux the mixture step1->step2 step3 Monitor reaction by TLC step2->step3 step4 Cool to room temperature step3->step4 step5 Remove solvent under reduced pressure step4->step5 step6 Add water and extract with ethyl acetate step5->step6 step7 Dry organic layer and concentrate step6->step7 step8 Purify by column chromatography step7->step8 end Obtain 5-Phenyl-1,3-oxazole step8->end

Caption: Experimental workflow for Van Leusen synthesis.

Materials:

  • Benzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for eluent

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add benzaldehyde (1.0 eq), tosylmethyl isocyanide (TosMIC, 1.1 eq), and potassium carbonate (2.0 eq) in methanol.

  • Reflux the reaction mixture with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • To the residue, add water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield 5-phenyl-1,3-oxazole.

References

Technical Support Center: Synthesis of 4-(1,3-Oxazol-5-YL)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 4-(1,3-Oxazol-5-YL)phenol. Our goal is to help you improve reaction yields, minimize byproduct formation, and streamline your experimental workflow.

Troubleshooting Guides

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using the Van Leusen or Robinson-Gabriel synthesis methods.

Question 1: My reaction yield is consistently low or non-existent. What are the primary causes and how can I resolve this?

Answer: Low yields are a common issue in oxazole synthesis and can stem from several factors related to reaction conditions and reagent stability.

  • For Van Leusen Synthesis:

    • Incomplete Elimination: A frequent issue is the formation of a stable 4-tosyl-4,5-dihydrooxazole intermediate that fails to eliminate p-toluenesulfinic acid to form the final oxazole.[1]

      • Solution: Increase the reaction temperature gently (e.g., to 40-50 °C) after the initial addition of reagents.[1] Consider using a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or potassium tert-butoxide to promote the elimination step.[1] Extending the reaction time may also drive the reaction to completion.[1]

    • TosMIC Decomposition: The key reagent, p-toluenesulfonylmethyl isocyanide (TosMIC), can degrade, especially in the presence of moisture or impurities.

      • Solution: Ensure that all reagents and solvents are anhydrous. Use high-purity TosMIC and aldehydes.

  • For Robinson-Gabriel Synthesis:

    • Inefficient Cyclodehydration: The cyclization of the 2-acylamino-ketone precursor may be incomplete under the chosen conditions.[2]

      • Solution: Optimize the dehydrating agent. While concentrated sulfuric acid is traditional, other reagents like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride (TFAA) may be more effective for your specific substrate.[2][3]

    • Starting Material Decomposition: The harsh acidic conditions can cause degradation of sensitive substrates, leading to tar formation.[2][3]

      • Solution: Employ milder dehydrating agents such as the Burgess reagent or a triphenylphosphine/iodine system.[2][3] Lowering the reaction temperature can also minimize decomposition.[3]

Question 2: I am observing significant byproduct formation that is complicating purification. How can I minimize these side reactions?

Answer: Byproduct formation is often linked to reaction specificity and conditions.

  • Common Byproducts: Across various methods, side reactions can include the formation of alternative ring structures like oxazolidinones, rearrangements, or reactions involving the solvent.[4] In the Van Leusen synthesis, nitrile byproducts can also form.[1]

  • Recommended Solutions:

    • Control Reagent Addition: Add reagents dropwise to prevent localized high concentrations, which can promote side reactions.[4]

    • Ensure Anhydrous Conditions: Water can lead to hydrolysis of intermediates or starting materials, particularly in the Robinson-Gabriel synthesis.[3] Use dry solvents and reagents.

    • Optimize Temperature: Precise temperature control is critical. For the Robinson-Gabriel synthesis, excessively high temperatures can lead to charring and polymerization.[3] For the Van Leusen reaction, gentle heating can be beneficial, but overheating should be avoided.[1]

    • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products.

Question 3: The purification of my final product is difficult due to co-eluting impurities. What strategies can I use?

Answer: Purification challenges often arise when byproducts have similar polarity to the desired oxazole.[2]

  • Recommended Solutions:

    • Optimize Chromatography: Experiment with different solvent systems for column chromatography. Varying the ratio of polar and non-polar solvents (e.g., different gradients of hexanes and ethyl acetate) can improve separation.[2]

    • Alternative Purification Methods: If chromatography is ineffective, consider recrystallization from a suitable solvent system. In some cases, derivatization of the phenolic hydroxyl group might alter the polarity enough to allow for separation, followed by a deprotection step.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound? A1: The two most prevalent and versatile methods are the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis .[4] The Van Leusen reaction is often preferred for its milder conditions and the use of readily available starting materials (in this case, 4-hydroxybenzaldehyde and TosMIC).[5][6][7] The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone precursor.[8][9][10]

Q2: How does the choice of base impact the yield in the Van Leusen synthesis? A2: The base is critical for deprotonating TosMIC and for promoting the final elimination step. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient, but stronger bases like potassium tert-butoxide or DBU can significantly improve yields, especially if the elimination of the tosyl group is sluggish.[1]

Q3: Can reaction times be shortened for these syntheses? A3: Yes, modern techniques have been shown to reduce reaction times. For the Van Leusen synthesis, using a pressure reactor can shorten reaction times from hours to minutes.[11] Microwave-assisted synthesis has also been effectively used to increase reaction rates and yields for various oxazole syntheses.[5][6]

Q4: Are there any one-pot modifications available for the Robinson-Gabriel synthesis? A4: Yes, one-pot procedures have been developed. For example, a combined Ugi/Robinson-Gabriel sequence allows for the synthesis of oxazoles from Ugi reaction products, which are then treated with acid to induce cyclodehydration.[8][9]

Data Presentation

Table 1: Comparison of Cyclodehydrating Agents in Robinson-Gabriel Synthesis This table summarizes common dehydrating agents and their typical reaction conditions, which can be adapted for the synthesis of this compound from its 2-acylamino-ketone precursor.

Dehydrating AgentTypical SolventsTemperatureNotes
Sulfuric Acid (H₂SO₄)Toluene, DioxaneRefluxTraditional method; can be too harsh for sensitive substrates.[3]
Phosphorus Oxychloride (POCl₃)Pyridine, TolueneRefluxEffective, but can be aggressive.
Trifluoroacetic Anhydride (TFAA)THF, DioxaneRoom Temp to RefluxMilder conditions, suitable for solid-phase synthesis.[3]
Burgess ReagentTHF, BenzeneRoom Temp to RefluxVery mild; suitable for acid-sensitive substrates.[2]
Triphenylphosphine/IodineAcetonitrile, THFRoom TempMild conditions, good for substrates prone to decomposition.[3]

Table 2: Effect of Different Bases on Van Leusen Synthesis Yield This table illustrates the impact of base selection on the yield of 5-phenyloxazole from benzaldehyde and TosMIC, providing a model for optimizing the synthesis of this compound.

BaseSolventTemperature (°C)Yield (%)Reference
K₂CO₃MethanolReflux~70-80%[1]
Potassium tert-butoxideTHF0 to Room TempOften higher yields[1]
DBUTHFRoom Temp to 50Effective for sluggish reactions[1]
Ambersep® 900(OH) ResinDME/MethanolNot specified66% (for a related substrate)[6]

Experimental Protocols

Protocol 1: Van Leusen Synthesis of this compound

This protocol describes the reaction of 4-hydroxybenzaldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC).

  • Materials:

    • 4-hydroxybenzaldehyde

    • p-toluenesulfonylmethyl isocyanide (TosMIC)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Methanol, anhydrous

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzaldehyde (1.0 eq), TosMIC (1.05 eq), and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous methanol to the flask to create a stirrable suspension.

    • Heat the reaction mixture to reflux and monitor its progress using TLC. The reaction is typically complete within 3-6 hours.

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 2: Robinson-Gabriel Synthesis of this compound (via Triphenylphosphine/Iodine)

This protocol outlines a milder alternative for the cyclodehydration of the required 2-acylamino-ketone precursor.

  • Materials:

    • 2-Acylamino-ketone precursor (e.g., N-(2-(4-hydroxyphenyl)-2-oxoethyl)acetamide)

    • Triphenylphosphine (Ph₃P)

    • Iodine (I₂)

    • Triethylamine (Et₃N)

    • Acetonitrile (CH₃CN), anhydrous

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 2-acylamino-ketone precursor (1.0 eq) in anhydrous acetonitrile.[3]

    • Add triethylamine (3.0 eq) and triphenylphosphine (1.5 eq).[3]

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of iodine (1.5 eq) in anhydrous acetonitrile dropwise.[3]

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC until the starting material is consumed.[3]

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by silica gel chromatography to obtain the desired this compound.

Visualizations

Van_Leusen_Synthesis Van Leusen Synthesis of this compound Reactant1 4-Hydroxybenzaldehyde Intermediate 4-Tosyl-4,5-dihydrooxazole Intermediate Reactant1->Intermediate Reactant2 TosMIC Reactant2->Intermediate Product This compound Intermediate->Product - TosH Elimination Elimination of p-Toluenesulfinic Acid Base Base (K₂CO₃) Base->Intermediate Solvent Methanol (Solvent) Solvent->Intermediate

Caption: Van Leusen synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Oxazole Yield Start Low Yield or No Product CheckPurity Verify Purity of Starting Materials (Aldehyde, TosMIC, etc.) Start->CheckPurity Initial Check CheckConditions Ensure Anhydrous Conditions CheckPurity->CheckConditions OptimizeBase Optimize Base (e.g., K₂CO₃ vs. DBU) CheckConditions->OptimizeBase For Van Leusen OptimizeDehydrating Optimize Dehydrating Agent (e.g., H₂SO₄ vs. Burgess Reagent) CheckConditions->OptimizeDehydrating For Robinson-Gabriel OptimizeTemp Optimize Temperature (e.g., Gentle Heating) OptimizeBase->OptimizeTemp Monitor Monitor Reaction by TLC & Optimize Reaction Time OptimizeTemp->Monitor OptimizeDehydrating->OptimizeTemp Success Improved Yield Monitor->Success

Caption: A logical workflow for troubleshooting low-yield issues.

References

Technical Support Center: Synthesis of 4-(1,3-Oxazol-5-YL)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1,3-Oxazol-5-YL)phenol. Our goal is to help you navigate common experimental challenges and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the formation of this compound, particularly when using the Van Leusen oxazole synthesis method.

Problem 1: Low Yield of the Desired this compound

Low yields can be a significant hurdle in the synthesis. Several factors, including the formation of byproducts or incomplete reactions, can contribute to this issue.

Potential Causes and Solutions:

CauseTroubleshooting Steps
Incomplete elimination of the tosyl group The final step of the Van Leusen reaction is the base-promoted elimination of p-toluenesulfinic acid from the 4-tosyl-4,5-dihydrooxazole intermediate.[1] If this step is inefficient, the dihydrooxazole will be a major byproduct.[1] To address this: • Increase Reaction Temperature: Gently heating the reaction mixture after the initial addition of reagents can facilitate the elimination step.[1] • Use a Stronger Base: While potassium carbonate is commonly used, switching to a stronger, non-nucleophilic base like potassium tert-butoxide or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can promote a more efficient elimination.[1] • Extend Reaction Time: In some cases, a longer reaction time may be necessary for the complete conversion of the intermediate to the final oxazole product.[1]
Purity of Starting Materials The purity of the starting materials, 4-hydroxybenzaldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC), is critical for a successful reaction.[1] • 4-Hydroxybenzaldehyde Purity: Aldehydes can oxidize to carboxylic acids upon exposure to air.[1] Ensure the purity of 4-hydroxybenzaldehyde before use. • TosMIC Purity: TosMIC can degrade over time. Use fresh or properly stored TosMIC for optimal results.
Sub-optimal Reaction Conditions The choice of solvent and base can significantly impact the reaction outcome. • Solvent: Methanol is a common solvent for this reaction.[2] Ensure it is anhydrous, as water can interfere with the reaction. • Base: Potassium carbonate is a frequently used base.[2] However, for substrates with electron-donating groups like the hydroxyl group in 4-hydroxybenzaldehyde, a stronger base might be necessary to drive the reaction to completion.
Problem 2: Formation of a Stable Dihydrooxazole Intermediate

A common side reaction is the formation of the 4-tosyl-4,5-dihydrooxazole intermediate, which fails to eliminate p-toluenesulfinic acid to form the desired oxazole.

Troubleshooting Steps:

  • Characterization: Isolate the byproduct using column chromatography. The intermediate can be identified by the presence of the tosyl group and dihydrooxazole ring protons in ¹H and ¹³C NMR spectra, and its mass can be confirmed by mass spectrometry.[1]

  • Forcing the Elimination: If the dihydrooxazole intermediate has been isolated, it can be converted to the desired oxazole in a subsequent step.[1] Dissolve the intermediate in a suitable solvent (e.g., THF) and treat it with a strong, non-nucleophilic base like DBU to promote elimination.[1]

Problem 3: Nitrile Byproduct Formation

The formation of a nitrile instead of the expected oxazole can occur under certain conditions.

Potential Cause and Solution:

  • Ketone Impurity: The most probable cause for nitrile formation is the presence of a ketone impurity in the aldehyde starting material.[1] Purify the 4-hydroxybenzaldehyde by recrystallization or chromatography before use to remove any ketone contaminants.[1]

Problem 4: Side Reactions Involving the Phenolic Hydroxyl Group

The presence of the acidic phenolic hydroxyl group in 4-hydroxybenzaldehyde can lead to specific side reactions under the basic conditions of the Van Leusen synthesis.

Potential Causes and Solutions:

CauseTroubleshooting Steps
O-alkylation of the Phenol The basic conditions can deprotonate the phenolic hydroxyl group, making it nucleophilic. This phenoxide can potentially react with electrophiles in the reaction mixture. While not explicitly reported for TosMIC reactions, this is a common reactivity pattern for phenols under basic conditions. • Use of a Milder Base: Consider using a milder base that is still effective for the deprotonation of TosMIC but less likely to deprotonate the phenol. However, this may lead to lower yields. • Protecting Group Strategy: Protect the phenolic hydroxyl group before the Van Leusen reaction. Common protecting groups for phenols include acetyl, benzyl, or silyl ethers. The protecting group must be stable to the basic reaction conditions and easily removable afterward.
Polymerization/Decomposition Phenolic compounds can be sensitive to strongly basic conditions and may lead to the formation of polymeric materials or decomposition products. • Careful Control of Reaction Conditions: Maintain the reaction at the lowest effective temperature and for the minimum time required to achieve a good conversion to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Van Leusen oxazole synthesis?

The Van Leusen oxazole synthesis is a [3+2] cycloaddition reaction between an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base.[3] The reaction proceeds through the formation of a 4-tosyl-4,5-dihydrooxazole intermediate, followed by the base-promoted elimination of p-toluenesulfinic acid to yield the 5-substituted oxazole.[4]

Q2: Which base is recommended for the synthesis of this compound?

Potassium carbonate (K₂CO₃) is a commonly used base for the Van Leusen oxazole synthesis.[2] However, due to the electron-donating nature of the hydroxyl group in 4-hydroxybenzaldehyde, a stronger base such as potassium tert-butoxide or DBU may be required to achieve a higher yield.[1]

Q3: How can I purify the final product, this compound?

Purification can typically be achieved through column chromatography on silica gel.[3] The use of a basic ion exchange resin during the reaction can simplify the purification process by removing the base and the p-toluenesulfinic acid byproduct by simple filtration.[5]

Q4: Are there any alternative methods for the synthesis of 5-aryloxazoles?

Yes, besides the Van Leusen reaction, other methods for synthesizing oxazoles include the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and various metal-catalyzed cyclization reactions.[5] However, the Van Leusen reaction is often preferred due to its operational simplicity and the use of readily available starting materials.[6]

Data Presentation

Table 1: Reaction Conditions for the Van Leusen Oxazole Synthesis of 5-Aryloxazoles

AldehydeBaseSolventTemperatureYield (%)Reference
BenzaldehydeK₂CO₃MethanolReflux85--INVALID-LINK--
4-NitrobenzaldehydeK₂CO₃MethanolReflux84--INVALID-LINK--
3-Nitro-4-chlorobenzaldehydeK₂CO₃MethanolReflux83--INVALID-LINK--
Various aromatic aldehydesAmbersep® 900(OH)DME/MethanolNot specified66 (for 3-formylindole)--INVALID-LINK--

Experimental Protocols

General Protocol for the Synthesis of this compound via the Van Leusen Reaction

  • Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous methanol, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq).

  • Addition of Base: Add potassium carbonate (K₂CO₃) (2.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at reflux until the reaction is complete (monitor by TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Mandatory Visualization

Reaction_Pathway cluster_reactants Reactants cluster_side_products Side Products 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Intermediate_Adduct Intermediate Adduct 4-hydroxybenzaldehyde->Intermediate_Adduct + Deprotonated TosMIC TosMIC TosMIC Base (e.g., K2CO3) Base (e.g., K2CO3) Dihydrooxazole_Intermediate 4-Tosyl-4,5-dihydrooxazole Intermediate Intermediate_Adduct->Dihydrooxazole_Intermediate Cyclization Product This compound Dihydrooxazole_Intermediate->Product Elimination of p-toluenesulfinic acid Nitrile_Byproduct Nitrile Byproduct Dihydrooxazole_Intermediate->Nitrile_Byproduct Rearrangement (from ketone impurity) O-Alkylated_Phenol O-Alkylated Phenol Troubleshooting_Workflow Analyze_Byproducts Analyze Byproducts (TLC, NMR, MS) Dihydrooxazole_Detected Dihydrooxazole_Detected Analyze_Byproducts->Dihydrooxazole_Detected Review_Conditions Review Reaction Conditions Optimized_Reaction Optimized_Reaction Review_Conditions->Optimized_Reaction Use_Fresh_TosMIC Use Fresh TosMIC Use_Fresh_TosMIC->Optimized_Reaction Nitrile_Detected Nitrile Byproduct Detected? Phenolic_Side_Reaction Phenolic Side Reaction Suspected? Nitrile_Detected->Phenolic_Side_Reaction No Purify_Aldehyde2 Purify Aldehyde to Remove Ketone Nitrile_Detected->Purify_Aldehyde2 Yes Phenolic_Side_Reaction->Review_Conditions No Protect_Phenol Consider Protecting the Phenolic -OH Phenolic_Side_Reaction->Protect_Phenol Yes Purify_Aldehyde2->Optimized_Reaction Protect_Phenol->Optimized_Reaction Check_Purity Check_Purity Check_Purity->Analyze_Byproducts Pure Check_Purity->Use_Fresh_TosMIC Degraded Purify_Aldehyde Purify_Aldehyde Check_Purity->Purify_Aldehyde Impure Purify_Aldehyde->Optimized_Reaction Dihydrooxazole_Detected->Nitrile_Detected No Increase_Temp_Base Increase_Temp_Base Dihydrooxazole_Detected->Increase_Temp_Base Yes Increase_Temp_Base->Optimized_Reaction

References

Technical Support Center: Degradation Pathways of 4-(1,3-Oxazol-5-YL)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-(1,3-Oxazol-5-YL)phenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

  • Hydrolysis (Acidic/Basic Conditions): The oxazole ring is susceptible to hydrolytic cleavage.[1] Under acidic or basic conditions, the ring can open to form an α-acylamino ketone intermediate.[1]

  • Oxidative Degradation: Both the phenol and oxazole rings are prone to oxidation.[1][2] The phenol moiety can be oxidized to form hydroquinones and subsequently benzoquinones.[3] The oxazole ring can also undergo oxidative cleavage.[2]

  • Photolytic Degradation: Exposure to light, particularly UV, can induce photolytic degradation, potentially leading to cleavage of the oxazole ring or transformation of the phenol group.[1]

Q2: What are the likely degradation products of this compound?

A2: Based on the proposed pathways, potential degradation products could include:

  • From hydrolytic degradation : Ring-opened products such as N-(1-(4-hydroxyphenyl)-2-oxoethyl)formamide.

  • From oxidative degradation : Hydroxylated derivatives of the phenol ring (e.g., catechols, hydroquinones), quinone-like structures, and products resulting from the cleavage of the oxazole ring.[3]

Q3: Which analytical techniques are most suitable for monitoring the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating the parent compound from its degradation products.[4] Mass spectrometry (LC-MS) is invaluable for the identification and structural elucidation of the degradation products formed.[5]

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Peak Tailing for the Parent Compound Secondary interactions between the acidic phenolic group and residual silanols on the HPLC column packing.[4]1. Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of the phenol to ensure it is in a single ionic form. For phenols, a lower pH (e.g., pH 2.5-3.5 using a phosphate or formate buffer) is often effective.[4] 2. Use a Base-Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase to minimize silanol interactions.[4] 3. Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds.[4]
Poor Resolution Between Degradation Products Inadequate separation under the current chromatographic conditions.1. Modify Mobile Phase Composition: Adjust the organic solvent-to-buffer ratio. 2. Change Organic Modifier: Switch from acetonitrile to methanol or vice versa, as this can alter selectivity. 3. Adjust Temperature: Operating at a different column temperature can impact resolution.[6]
Appearance of Ghost Peaks Contamination in the mobile phase, injection system, or carryover from previous injections.1. Run a Blank Gradient: Inject the mobile phase to see if the ghost peaks are present. 2. Use Fresh Mobile Phase: Prepare fresh, high-purity solvents and buffers. 3. Clean the Injector: Implement a robust needle wash protocol.
Forced Degradation Experimental Issues
Problem Potential Cause Troubleshooting Steps
No or Minimal Degradation Observed The stress conditions are not harsh enough.1. Increase Stressor Concentration: Use a higher concentration of acid, base, or oxidizing agent. 2. Increase Temperature: Elevate the temperature of the reaction.[1] 3. Extend Exposure Time: Increase the duration of the stress condition.
Complete Degradation of the Parent Compound The stress conditions are too harsh.1. Decrease Stressor Concentration: Use more dilute acid, base, or oxidizing agent. 2. Lower Temperature: Perform the study at a lower temperature. 3. Reduce Exposure Time: Sample at earlier time points.
Poor Mass Balance Degradation products are not being detected by the analytical method (e.g., they are volatile, lack a chromophore, or are irreversibly adsorbed to the column).1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. 2. Change Detection Wavelength: Analyze at a lower wavelength to detect products that may not absorb at the lambda max of the parent compound. 3. Analyze Headspace for Volatiles: Use GC-MS to analyze the headspace of the sample vial for volatile degradation products.

Quantitative Data Summary

The following table presents hypothetical quantitative data based on typical forced degradation studies of phenolic and heterocyclic compounds. This data is for illustrative purposes to guide experimental design.

Stress Condition Reagent/Condition Time (hours) Temperature (°C) % Degradation of this compound Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl246015%DP-H1, DP-H2
Base Hydrolysis 0.1 M NaOH86025%DP-B1, DP-B2
Oxidation 3% H₂O₂2425 (Room Temp)30%DP-O1, DP-O2, DP-O3
Thermal Solid State48805%DP-T1
Photolytic ICH Q1B Option II2425 (Room Temp)20%DP-P1, DP-P2

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • At specified time points, dissolve a portion of the solid in acetonitrile for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in acetonitrile/water) to light in a photostability chamber according to ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples at appropriate time intervals.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 280 nm (or scan with a PDA detector)

Visualizations

G Hypothesized Degradation Pathways of this compound A This compound B Hydrolytic Degradation (Acid/Base) A->B C Oxidative Degradation A->C D Photolytic Degradation A->D E Ring-Opened Intermediate (α-acylamino ketone) B->E Oxazole Ring Opening F Hydroxylated Phenols (Catechols/Hydroquinones) C->F Phenol Ring Oxidation H Oxazole Ring Cleavage Products C->H Oxazole Ring Cleavage J Photolytic Rearrangement/Cleavage Products D->J I Further Degradation Products E->I G Quinone-like Structures F->G G->I H->I J->I

Caption: Hypothesized degradation pathways of this compound.

G Troubleshooting Workflow for HPLC Peak Tailing start Peak Tailing Observed check_ph Is mobile phase pH >2 units from pKa? start->check_ph adjust_ph Adjust mobile phase pH (e.g., to pH 2.5-3.5) check_ph->adjust_ph No check_column Using a base-deactivated (end-capped) column? check_ph->check_column Yes end Peak Shape Improved adjust_ph->end change_column Switch to a base-deactivated column check_column->change_column No check_overload Is sample concentration too high? check_column->check_overload Yes change_column->end dilute_sample Dilute the sample check_overload->dilute_sample Yes check_contamination Flush column with strong solvent. Still tailing? check_overload->check_contamination No dilute_sample->end replace_column Replace column check_contamination->replace_column Yes check_contamination->end No replace_column->end

Caption: Troubleshooting workflow for HPLC peak tailing of phenolic compounds.

References

"optimizing reaction conditions for 4-(1,3-Oxazol-5-YL)phenol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of 4-(1,3-Oxazol-5-YL)phenol.

Frequently Asked Questions (FAQs)

Q1: Which are the most common synthetic routes for preparing this compound?

A1: The most prevalent methods for synthesizing the oxazole ring are the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the Van Leusen reaction.[1][2][3] For this compound, the Van Leusen reaction using p-hydroxybenzaldehyde and tosylmethyl isocyanide (TosMIC) is a common and efficient approach.[4][5] The Robinson-Gabriel synthesis, which involves the cyclization of a 2-acylamino ketone, is also a viable option.[1][6]

Q2: What are the critical reaction parameters to control for a successful synthesis?

A2: Key parameters include the choice of solvent, reaction temperature, the type and amount of base or acid catalyst, and the purity of starting materials. Anhydrous conditions are often crucial to prevent hydrolysis of intermediates.[1][2] Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) is also essential to determine the optimal reaction time.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through column chromatography on silica gel. The appropriate solvent system will depend on the polarity of the product and any impurities. A mixture of ethyl acetate and hexane is a common starting point. Recrystallization from a suitable solvent can be employed for further purification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive Reagents: Starting materials may be impure or degraded. TosMIC, in particular, can degrade if not stored properly.- Ensure the purity of starting materials using techniques like NMR or melting point analysis. - Use freshly opened or properly stored reagents.
Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.- Monitor the reaction progress using TLC until the starting materials are consumed. - Gradually increase the reaction temperature, but be cautious of potential side reactions or decomposition.[1]
Incorrect Stoichiometry: The molar ratios of the reactants may be off.- Carefully measure and ensure the correct stoichiometry of all reactants and reagents.
Presence of Significant Byproducts Side Reactions: Competing reactions, such as enamide formation in the Robinson-Gabriel synthesis, can occur.[1] Polymerization or tar formation can also be an issue, especially under strong acid catalysis.[1]- Modify the reaction conditions, such as changing the solvent or using a milder base or dehydrating agent.[1] - Lowering the reaction temperature can help minimize polymerization.[1]
Hydrolysis: The presence of water can lead to the hydrolysis of intermediates or the final product.- Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification Similar Polarity of Product and Byproducts: The desired product and impurities may have similar polarities, making chromatographic separation challenging.- Experiment with different solvent systems for column chromatography to improve separation. - Consider derivatization of the product or impurities to alter their polarity before purification.
Oily Product: The product may not crystallize and instead forms an oil.- Try triturating the oil with a non-polar solvent like hexane to induce crystallization. - Attempt recrystallization from a different solvent system.

Optimization of Reaction Conditions

The following table summarizes hypothetical data for the optimization of the Van Leusen synthesis of this compound from 4-hydroxybenzaldehyde and TosMIC.

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃MethanolReflux865
2NaHTHFRoom Temp1255
3DBUAcetonitrile60675
4K₂CO₃DMF80672
5Cs₂CO₃Dioxane90582
6K₂CO₃MethanolRoom Temp2440

Experimental Protocol: Van Leusen Synthesis of this compound

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

  • 4-hydroxybenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol, anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and tosylmethyl isocyanide (1.05 eq).

  • Add anhydrous methanol to dissolve the reactants.

  • Add anhydrous potassium carbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after 6-8 hours), cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • To the residue, add ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.

Visualizations

experimental_workflow start Start reactants Combine 4-hydroxybenzaldehyde, TosMIC, and K₂CO₃ in Methanol start->reactants reflux Reflux Reaction Mixture reactants->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product This compound purify->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low or No Yield start->low_yield byproducts Significant Byproducts start->byproducts purification_issue Purification Difficulty start->purification_issue check_reagents Check Reagent Purity low_yield->check_reagents change_conditions Modify Reaction Conditions byproducts->change_conditions optimize_chromatography Optimize Chromatography purification_issue->optimize_chromatography optimize_conditions Optimize Time/Temp check_reagents->optimize_conditions Reagents OK solution Problem Resolved optimize_conditions->solution Optimized ensure_anhydrous Ensure Anhydrous Setup change_conditions->ensure_anhydrous Byproducts Persist ensure_anhydrous->solution Conditions Improved induce_crystallization Induce Crystallization optimize_chromatography->induce_crystallization Co-elution induce_crystallization->solution Pure Product

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Troubleshooting 4-(1,3-Oxazol-5-YL)phenol Solubility in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 4-(1,3-Oxazol-5-YL)phenol in their assays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A1: this compound, like many phenolic and oxazole-containing compounds, is predicted to have low aqueous solubility. The presence of both a phenol group and an oxazole ring contributes to its overall lipophilicity, making it more soluble in organic solvents than in water. When a concentrated stock solution (likely in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if its solubility limit is exceeded.

Q2: What are the initial steps I should take to address the poor solubility of this compound?

A2: The initial troubleshooting steps should focus on optimizing your solvent system and assay conditions. This includes:

  • Reviewing your stock solution concentration: Ensure you are using a concentration that remains soluble upon dilution into the final assay buffer.

  • Modifying the assay buffer: Adjusting the pH or including a small percentage of a co-solvent can significantly improve solubility.

  • Sonication: In-well sonication after dilution can help to redissolve small amounts of precipitate.[1]

Q3: Can I use a different solvent for my stock solution instead of DMSO?

A3: While DMSO is a common solvent for preparing stock solutions of hydrophobic compounds, other organic solvents can be explored.[2] However, it is crucial to select a solvent that is compatible with your specific assay and does not interfere with the biological target or detection method. A solubility test in various solvents is recommended. A similar compound, 2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-YL)phenol, has been reported to be soluble in dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF), but insoluble in water.[3]

Q4: How does pH affect the solubility of this compound?

A4: The phenolic hydroxyl group on this compound is weakly acidic.[4] In aqueous solutions, adjusting the pH can alter the ionization state of the phenol. At a pH above its pKa, the phenol will be deprotonated to form the more water-soluble phenolate anion. Therefore, increasing the pH of your assay buffer may enhance the compound's solubility. It is important to ensure that the chosen pH is within the optimal range for your biological assay.[5]

Q5: Are there any additives I can include in my assay buffer to improve solubility?

A5: Yes, several types of additives can be used to enhance the solubility of poorly soluble compounds:

  • Co-solvents: Small percentages (typically <5%) of organic solvents like ethanol, methanol, or polyethylene glycol (PEG) can be included in the final assay buffer.[2][6]

  • Surfactants: Non-ionic surfactants such as Tween 20 or Triton X-100 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.[5]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.

Troubleshooting Guide

Systematic Approach to Troubleshooting Poor Solubility

If you are encountering solubility issues with this compound, follow this step-by-step troubleshooting workflow.

G cluster_0 Initial Observation cluster_1 Step 1: Stock Solution & Dilution cluster_2 Step 2: Assay Buffer Modification cluster_3 Step 3: Advanced Solubilization cluster_4 Outcome A Precipitation or low signal in assay B Lower stock concentration A->B Is stock too concentrated? C Serial dilution in DMSO A->C Is dilution method optimal? D Vortex/sonicate after dilution A->D Is dissolution incomplete? E Adjust pH (increase for phenolic compounds) B->E C->E D->E F Add co-solvent (e.g., <5% Ethanol) E->F If pH adjustment is insufficient or not possible J Solubility issue resolved Proceed with assay E->J If successful G Add surfactant (e.g., Tween 20) F->G If co-solvent affects assay performance F->J If successful H Use cyclodextrins G->H If surfactant interferes with assay G->J If successful I Formulate as a salt H->I If cyclodextrins are not effective H->J If successful I->J G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Compound This compound Compound->PI3K Inhibition Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Gene Gene Expression (Inflammation, Proliferation) NFkB->Gene

References

Technical Support Center: Interpreting Complex NMR Spectra of 4-(1,3-Oxazol-5-YL)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-(1,3-Oxazol-5-YL)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the interpretation of its complex NMR spectra.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are calculated based on established NMR prediction algorithms and may vary slightly from experimental results depending on solvent, concentration, and instrument parameters.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

SignalChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H-a9.80s1H-Phenolic OH
H-b8.35s1H-Oxazole H-2
H-c7.60d2H8.5Phenolic Ar-H (ortho to oxazole)
H-d7.45s1H-Oxazole H-4
H-e6.85d2H8.5Phenolic Ar-H (ortho to OH)

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

SignalChemical Shift (ppm)Assignment
C-1158.0Phenolic C-OH
C-2152.0Oxazole C-2
C-3149.5Oxazole C-5
C-4128.0Phenolic Ar-C (ortho to oxazole)
C-5123.0Phenolic C (ipso to oxazole)
C-6121.0Oxazole C-4
C-7116.0Phenolic Ar-C (ortho to OH)

Troubleshooting Guides and FAQs

Signal Assignment and Interpretation

Q1: I am having trouble assigning the aromatic protons. How can I definitively distinguish between the signals for the phenolic ring protons?

A1: The protons on the phenolic ring (H-c and H-e) are expected to appear as doublets due to ortho-coupling. The key to differentiating them lies in their chemical environment. The protons ortho to the electron-withdrawing oxazole ring (H-c) will be deshielded and appear further downfield (around 7.60 ppm). Conversely, the protons ortho to the electron-donating hydroxyl group (H-e) will be more shielded and appear further upfield (around 6.85 ppm). To confirm these assignments, you can perform a 2D NMR experiment such as a COSY (Correlation Spectroscopy) or an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

Q2: The phenolic -OH proton signal is very broad and difficult to integrate accurately. Why is this happening and how can I confirm its identity?

A2: The broadness of the phenolic -OH proton signal is a common phenomenon due to chemical exchange with residual water in the NMR solvent or intermolecular hydrogen bonding. Its chemical shift can also be highly variable depending on the sample concentration and temperature. To confirm the identity of this peak, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The phenolic -OH proton will exchange with deuterium, causing its signal to disappear from the spectrum.

Q3: Why are the oxazole protons (H-b and H-d) appearing as singlets? Shouldn't they couple with each other?

A3: The protons on the oxazole ring, H-2 and H-4, are separated by three bonds but typically show very small or no observable coupling in a standard ¹H NMR spectrum. This is a characteristic feature of many five-membered heterocyclic rings. Therefore, they will appear as sharp singlets, with the H-2 proton being more deshielded and appearing at a lower field (around 8.35 ppm) due to its position between two heteroatoms.

Sample Preparation and Experimental Parameters

Q4: My baseline is distorted, and the peaks are broad. What are the likely causes related to my sample preparation?

A4: A number of factors in sample preparation can lead to poor spectral quality:

  • Particulate Matter: Undissolved solid particles in your sample will disrupt the magnetic field homogeneity, leading to broad peaks. Always filter your sample into the NMR tube through a small plug of glass wool in a Pasteur pipette.

  • High Concentration: A highly concentrated sample can lead to increased viscosity, which in turn causes line broadening. Aim for a concentration of 5-25 mg in approximately 0.6-0.7 mL of deuterated solvent for ¹H NMR.

  • Paramagnetic Impurities: The presence of paramagnetic impurities, even at trace levels, can cause significant line broadening. Ensure your glassware is scrupulously clean and your sample is free from any metallic residues.

Q5: I am observing unexpected peaks in my spectrum. What are the common impurities I should be aware of?

A5: Common impurities in NMR spectra often come from solvents used during synthesis and purification. These can include:

  • Water: Appears as a broad singlet, with its chemical shift being highly dependent on the solvent (e.g., ~3.33 ppm in DMSO-d₆).

  • Residual Solvents: Ethyl acetate, hexane, dichloromethane, and acetone are common culprits. Consult a table of common NMR solvent impurities to identify these peaks based on their characteristic chemical shifts and multiplicities.

  • Silicone Grease: If you have used greased glassware, you may see a broad singlet around 0 ppm.

Experimental Protocols

Standard ¹H and ¹³C NMR Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, brief sonication can be used.

  • Filtration: Prepare a Pasteur pipette with a small, tight plug of glass wool at the bottom of the tapered section.

  • Transfer to NMR Tube: Filter the sample solution through the prepared pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

D₂O Exchange Experiment
  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Carefully add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and gently invert it several times to ensure thorough mixing.

  • Re-acquire Spectrum: Acquire a second ¹H NMR spectrum using the same parameters as the initial acquisition.

  • Analysis: Compare the two spectra. The signal corresponding to the exchangeable phenolic -OH proton should have disappeared or significantly diminished in the second spectrum.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr Acquire 1D NMR (¹H, ¹³C) filter->nmr d2o D₂O Exchange (Optional) nmr->d2o two_d Acquire 2D NMR (COSY, HMBC - Optional) nmr->two_d process Process Data (FT, Phasing, Baseline Correction) nmr->process d2o->process two_d->process assign Assign Signals process->assign troubleshoot Troubleshoot Issues assign->troubleshoot

Caption: Experimental workflow for NMR analysis of this compound.

troubleshooting_logic cluster_broad Broad Peaks? cluster_extra Extra Peaks? cluster_assignment Assignment Issues? start Complex/Unexpected NMR Spectrum broad_peaks Yes start->broad_peaks extra_peaks Yes start->extra_peaks assign_issue Yes start->assign_issue check_conc Check Concentration broad_peaks->check_conc check_shim Check Shimming broad_peaks->check_shim check_impurities Check for Paramagnetic Impurities broad_peaks->check_impurities check_solvent Check Residual Solvent Peaks extra_peaks->check_solvent check_grease Check for Grease/ Other Contaminants extra_peaks->check_grease d2o_exchange Perform D₂O Exchange for -OH assign_issue->d2o_exchange run_2d Run 2D NMR (COSY, HMBC) assign_issue->run_2d

Caption: Troubleshooting logic for complex NMR spectra of this compound.

"stability issues of 4-(1,3-Oxazol-5-YL)phenol in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the potential stability issues of 4-(1,3-Oxazol-5-YL)phenol in solution for researchers, scientists, and drug development professionals. As specific stability data for this compound is limited, this guide offers insights based on the general chemical properties of phenols and oxazoles, along with recommended protocols to assess its stability in your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on its chemical structure, the primary stability concerns for this compound in solution are sensitivity to light, oxidation, and pH. The phenol group is susceptible to oxidation, which can be accelerated by light and high pH. The oxazole ring may be susceptible to hydrolysis under strong acidic or basic conditions. A Safety Data Sheet for this compound indicates that it is light-sensitive and should be handled and stored under an inert gas.[1]

Q2: What are the recommended general storage and handling conditions for solutions of this compound?

A2: To maximize stability, solutions of this compound should be stored in a cool, dry, and dark place.[2] It is advisable to use amber vials or wrap containers in aluminum foil to protect from light. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1] Solutions should be prepared fresh when possible.

Q3: How does pH affect the stability of this compound?

A3: While specific data is unavailable for this compound, phenols, in general, are more susceptible to oxidation at higher (alkaline) pH. The oxazole ring, although generally stable, can be susceptible to hydrolytic cleavage under strong acidic or basic conditions, which could lead to ring-opening. Therefore, it is recommended to maintain solutions at a neutral or slightly acidic pH if experimentally feasible.

Q4: Is this compound susceptible to oxidation?

A4: Yes, the phenolic hydroxyl group makes the compound susceptible to oxidation. This can be catalyzed by exposure to air (oxygen), light, and trace metal ions. Oxidative degradation can lead to the formation of colored byproducts. To mitigate this, it is recommended to use degassed solvents and store solutions under an inert atmosphere.[1]

Troubleshooting Guide

Q1: I am observing a color change (e.g., pink to brown) in my solution of this compound over time. What could be the cause?

A1: A color change in a solution containing a phenol is often indicative of oxidation. This process can be accelerated by exposure to light and air. Ensure your container is protected from light and consider purging the solution and headspace with an inert gas like nitrogen or argon before sealing.

Q2: My experimental results are inconsistent. Could this be related to the stability of the compound?

A2: Yes, inconsistent results can be a sign of compound degradation. If the compound is degrading in your experimental matrix, its effective concentration will decrease over time, leading to variability. It is recommended to prepare fresh solutions for each experiment and to analyze a sample of your stock solution periodically to check for degradation.

Q3: I am seeing unexpected peaks in my HPLC or LC-MS analysis. What could they be?

A3: The appearance of new peaks suggests the formation of degradation products. Depending on the conditions, these could be oxidation products of the phenol ring or hydrolysis products of the oxazole ring. To identify the cause, you can perform a forced degradation study (see experimental protocols below) under various stress conditions (acid, base, peroxide, heat, light) and compare the chromatograms to your experimental samples.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the stability of this compound under your specific experimental conditions.

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂.

    • Thermal Stress: Incubate an aliquot of the stock solution at a high temperature (e.g., 60°C).

    • Photolytic Stress: Expose an aliquot of the stock solution to UV or fluorescent light.

    • Control: Keep an aliquot of the stock solution at room temperature, protected from light.

  • Time Points: Analyze samples from each stress condition and the control at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration.

  • Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.

Data Presentation

Table 1: Summary of Forced Degradation Study Results (Template)
Stress ConditionTime (hours)Parent Compound Remaining (%)Number of Degradation ProductsObservations (e.g., color change)
Control 01000Colorless
24
0.1 M HCl 01000Colorless
24
0.1 M NaOH 01000Colorless
24
3% H₂O₂ 01000Colorless
24
Heat (60°C) 01000Colorless
24
Light (UV) 01000Colorless
24

Visualizations

G cluster_main Hypothetical Degradation Pathways Parent This compound Oxidized Oxidized Phenol (e.g., Quinone-type) Parent->Oxidized Oxidation (O2, light, high pH) Hydrolyzed Hydrolyzed Oxazole (Ring-opened) Parent->Hydrolyzed Hydrolysis (Strong acid/base)

Caption: Hypothetical degradation pathways for this compound.

G cluster_workflow Forced Degradation Study Workflow Start Prepare Stock Solution Stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Sample Collect Samples at Time Points Stress->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Evaluate Evaluate Stability (Parent peak decrease, new peaks) Analyze->Evaluate End Characterize Degradants Evaluate->End

Caption: Workflow for a forced degradation study.

G cluster_troubleshooting Troubleshooting Experimental Inconsistency Start Inconsistent Results? CheckFresh Was the solution freshly prepared? Start->CheckFresh Yes OtherFactors Consider other experimental factors. Start->OtherFactors No ColorChange Is there a color change in the solution? CheckFresh->ColorChange Yes CheckFresh->OtherFactors No NewPeaks Are there new peaks in HPLC? ColorChange->NewPeaks Yes Degradation Degradation is likely. Perform forced degradation study. ColorChange->Degradation No NewPeaks->Degradation Yes NewPeaks->OtherFactors No

Caption: Troubleshooting decision tree for inconsistent results.

References

"refining purification protocols for high-purity 4-(1,3-Oxazol-5-YL)phenol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to aid in the refining of purification protocols for high-purity 4-(1,3-Oxazol-5-YL)phenol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My final product shows low purity after column chromatography. What are the likely causes and solutions?

A1: Low purity after column chromatography often stems from suboptimal separation conditions or the presence of co-eluting impurities.

  • Problem: Poor Separation on TLC Plate: If spots are not well-resolved on the Thin-Layer Chromatography (TLC) plate, they will not separate well on the column.

    • Solution: Systematically vary the solvent system for your mobile phase. A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate.[1][2] Try adjusting the ratio to achieve a target Rf value for your product between 0.25 and 0.35 for optimal separation.

  • Problem: Column Overloading: Adding too much crude product relative to the amount of silica gel will result in broad bands and poor separation.

    • Solution: A general rule is to use a silica gel mass that is 50-100 times the mass of your crude sample. Ensure the sample is loaded onto the column in a minimal volume of solvent as a concentrated band.

  • Problem: Co-eluting Impurities: An impurity may have a polarity very similar to the target compound.

    • Solution: Consider a different chromatographic technique. If using silica gel (normal phase), try reverse-phase chromatography (e.g., C18 silica) which separates based on hydrophobicity.[1] Alternatively, recrystallization after the column may be necessary to remove the persistent impurity.

Q2: The product yield is significantly lower than expected after purification. Where could the product have been lost?

A2: Product loss can occur at multiple stages of the purification process.

  • During Extraction: The product may have some water solubility, leading to loss in the aqueous layer during a liquid-liquid extraction workup. Ensure the aqueous layer is extracted multiple times (e.g., 3x with Dichloromethane or Ethyl Acetate) to maximize recovery.[1]

  • During Chromatography: If the compound streaks on the column or does not elute, it may be adsorbing irreversibly to the silica gel. This can sometimes happen with acidic phenols. Adding a small amount of a modifier like acetic acid or triethylamine (depending on the compound's nature) to the mobile phase can mitigate this.

  • During Recrystallization: Using a solvent in which the product is too soluble will lead to poor recovery. Perform small-scale solubility tests to find an ideal single or binary solvent system where the compound is soluble when hot but sparingly soluble when cold.[3] Ensure the solution is thoroughly cooled before filtering the crystals.

Q3: My purified solid product is an off-color oil or gum instead of a crystalline solid. How can I induce crystallization?

A3: The failure to crystallize can be due to residual solvent or the presence of impurities that inhibit crystal lattice formation.

  • Remove Residual Solvents: Ensure the product is dried thoroughly under high vacuum, possibly with gentle heating, to remove all traces of chromatography or recrystallization solvents.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small crystal of pure product from a previous batch, add it to the supersaturated solution to induce crystallization.

  • Attempt a Different Recrystallization Solvent: The choice of solvent is critical. Test a range of solvents (e.g., ethanol, methanol/water, ethyl acetate/hexane, chloroform) to find one that promotes crystallization.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a Van Leusen synthesis of this compound?

A1: The Van Leusen oxazole synthesis typically involves reacting an aldehyde (4-hydroxybenzaldehyde) with tosylmethyl isocyanide (TosMIC).[4][5] Common impurities include:

  • Unreacted 4-hydroxybenzaldehyde.

  • Unreacted TosMIC.

  • p-Toluenesulfinic acid, a byproduct of the reaction.

  • Side products from undesired reactions of the starting materials.

Q2: Which analytical techniques are best for assessing the purity of the final product?

A2: A combination of methods is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR: Provides detailed structural information and can reveal the presence of impurities, even at low levels.[1][3]

  • LC-MS: Confirms the molecular weight of the product and can be used to quantify purity by peak area (e.g., >95%).[6]

  • HPLC: A powerful technique for quantifying purity. A reverse-phase method using an acetonitrile/water mobile phase is often a good starting point.[7]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.[3]

Q3: What is a standard starting point for a column chromatography solvent system?

A3: For polar aromatic compounds like phenols, a gradient of hexane and ethyl acetate is a very common and effective mobile phase on a silica gel column.[1][2] Start with a low polarity mixture (e.g., 9:1 hexane:EtOAc) and gradually increase the proportion of the more polar ethyl acetate to elute your compound. Monitor the fractions using TLC.

Quantitative Data Summary

ParameterTechniqueConditionsTypical Yield/PurityReference Compound(s)Source(s)
Mobile Phase Flash Column ChromatographyHexane/Ethyl Acetate (EtOAc) gradient, e.g., starting from 9:1 to 3:1>80% YieldPhenyl and Phenol-ether Oxazole derivatives[1]
Stationary Phase Flash Column ChromatographySilica Gel (e.g., 230-400 mesh)High PurityPhenolic compounds[2]
Solvent System RecrystallizationChloroform-Ethanol (1:1)Crystalline SolidSubstituted Phenols[3]
Solvent System RecrystallizationEthyl Acetate or Ethyl Acetate-Methanol (1:1)Crystalline SolidSubstituted Phenols[3]
Purity Analysis HPLCAcetonitrile/Water + Acid (e.g., H₃PO₄ or Formic Acid)>95% PurityOxazole derivatives[7]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is designed to separate the target compound from starting materials and byproducts of differing polarity.

  • Slurry Preparation: In a beaker, add silica gel to a low-polarity solvent (e.g., 95:5 hexane:EtOAc) to create a free-flowing slurry.

  • Column Packing: Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent under reduced pressure. Carefully add the concentrated sample or the dry-loaded silica to the top of the column.

  • Elution: Begin eluting the column with the low-polarity mobile phase (e.g., 95:5 hexane:EtOAc). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[1][2]

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization

This protocol is effective for removing minor impurities from a solid product that has already been partially purified by chromatography.

  • Solvent Selection: In a test tube, add a small amount of the impure solid and a few drops of a potential solvent (e.g., ethanol). Heat the mixture. A good solvent will dissolve the compound when hot but not when cold. If the compound is too soluble, a second "anti-solvent" (in which the compound is insoluble, like water or hexane) can be added dropwise to the hot solution until it becomes cloudy.

  • Dissolution: Place the bulk of the impure solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, a small amount of activated charcoal can be added. Heat the solution for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Visualizations

G Crude Crude Product (Post-Synthesis Workup) Filtration Filtration (Remove solid byproducts) Crude->Filtration Chromatography Flash Column Chromatography (Primary Purification) Filtration->Chromatography TLC TLC Analysis of Fractions Chromatography->TLC Combine Combine Pure Fractions & Evaporate Solvent TLC->Combine Identify Product Recrystallization Recrystallization (High-Purity Polish) Combine->Recrystallization Final High-Purity Crystalline Product Recrystallization->Final Analysis Purity & Identity Confirmation (NMR, LC-MS, MP) Final->Analysis

Caption: General workflow for the purification of this compound.

G Start Check Purity by TLC/LCMS IsPure Is Purity >98%? Start->IsPure MultipleSpots Multiple Spots on TLC? IsPure->MultipleSpots No End Product is Pure IsPure->End Yes Streaking Streaking on TLC? MultipleSpots->Streaking No, single broad spot OptimizeColumn Optimize Column Chromatography (Adjust Solvent Polarity) MultipleSpots->OptimizeColumn Yes, well-separated TryRecrystallization Attempt Recrystallization (Screen various solvents) MultipleSpots->TryRecrystallization No, spots are close ModifyMobilePhase Modify Mobile Phase (Add acid/base modifier) Streaking->ModifyMobilePhase Yes Reassess Re-assess Purity OptimizeColumn->Reassess ModifyMobilePhase->Reassess TryRecrystallization->Reassess Reassess->Start

Caption: A logical troubleshooting flowchart for purity issues.

G cluster_reactants Starting Materials cluster_reaction Van Leusen Reaction cluster_products Crude Product Mixture Aldehyde 4-Hydroxy- benzaldehyde Reaction Base-Catalyzed Cycloaddition Aldehyde->Reaction Impurity1 Unreacted Aldehyde (High Polarity) Aldehyde->Impurity1 Remains TosMIC TosMIC TosMIC->Reaction Impurity2 Unreacted TosMIC (Medium Polarity) TosMIC->Impurity2 Remains Target This compound (Target Compound) Reaction->Target Impurity3 Sulfinic Acid Byproduct (High Polarity, Acidic) Reaction->Impurity3 Forms Impurity4 Side-Reaction Products (Variable Polarity) Reaction->Impurity4 Can form

References

Validation & Comparative

Comparative Efficacy Analysis of an Isoxazolyl-Phenol Derivative and Standard Antitubercular Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antitubercular efficacy of a representative isoxazolyl-phenol compound, 4-[5-(4-bromophenyl)-4,5-dihydro-3-isoxazolyl]-2-methylphenol, against established first and second-line drugs for tuberculosis (TB). Due to the absence of publicly available data on 4-(1,3-Oxazol-5-YL)phenol, this structurally related isoxazole derivative, which has demonstrated potent antimycobacterial activity, serves as a pertinent proxy for this analysis. The comparison is based on quantitative in vitro efficacy data against Mycobacterium tuberculosis H37Rv, the standard reference strain for susceptibility testing.

Mycolic Acid Biosynthesis Pathway: A Key Drug Target

Many antitubercular agents, including the well-known drugs Isoniazid and Ethionamide, function by disrupting the synthesis of mycolic acids. These are essential components of the mycobacterial cell wall, crucial for the pathogen's survival and virulence. The following diagram illustrates a simplified overview of this pathway and the points of inhibition by these drugs.

Mycolic_Acid_Pathway FAS_I Fatty Acid Synthase I (Acetyl-CoA -> Acyl-CoA) AcpM AcpM FAS_I->AcpM C24-C26 fatty acids KasA KasA/KasB AcpM->KasA Elongation to C50-C56 mero-chains MabA MabA KasA->MabA InhA InhA (Enoyl-ACP reductase) MabA->InhA Pks13 Pks13 InhA->Pks13 Mero-mycolate chain Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Condensation Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Isoniazid Isoniazid (Prodrug) KatG KatG Isoniazid->KatG activates Ethionamide Ethionamide (Prodrug) EthA EthA Ethionamide->EthA activates Activated_INH Activated INH Activated_INH->InhA inhibits Activated_ETH Activated ETH Activated_ETH->InhA inhibits

Caption: Simplified Mycolic Acid Biosynthesis Pathway and Drug Inhibition Points.

Quantitative Efficacy Comparison

The primary metric for comparing the in vitro potency of antitubercular agents is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that inhibits the visible growth of the microorganism. The following table summarizes the MIC values of the representative isoxazolyl-phenol compound and standard TB drugs against M. tuberculosis H37Rv.

CompoundDrug ClassTarget/Mechanism of ActionMIC (µM)
4-[5-(4-bromophenyl)-4,5-dihydro-3-isoxazolyl]-2-methylphenol (Proxy) Isoxazole DerivativePresumed Mycolic Acid Synthesis Inhibitor0.62 [1]
Isoniazid First-Line AntitubercularInhibits InhA (Mycolic Acid Synthesis)[2]0.44
Rifampicin First-Line AntitubercularInhibits DNA-dependent RNA polymerase0.30
Ethionamide Second-Line AntitubercularInhibits InhA (Mycolic Acid Synthesis) after activation by EthA6.02

Note: MIC values for Isoniazid and Rifampicin were converted from µg/mL to µM for standardized comparison, using the upper end of their reported MIC ranges. Molecular weights used for conversion: Isoniazid (137.14 g/mol ), Rifampicin (822.94 g/mol ), and Ethionamide (166.25 g/mol ).

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical experiment for assessing the efficacy of novel antimicrobial compounds. The data presented in this guide is typically generated using a standardized broth microdilution method.

Objective: To determine the lowest concentration of a drug that inhibits the visible growth of Mycobacterium tuberculosis.

Materials:

  • Test Organism: Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Growth Medium: Middlebrook 7H9 Broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol.

  • Equipment: 96-well microtiter plates, incubator (37°C), biosafety cabinet, spectrophotometer or plate reader.

  • Reagents: Test compounds, standard drugs, sterile saline with 0.05% Tween 80.

Methodology:

  • Inoculum Preparation:

    • A culture of M. tuberculosis H37Rv is grown on a suitable solid medium (e.g., Middlebrook 7H10 agar).

    • Colonies are transferred to a sterile tube containing saline-Tween 80 and homogenized.

    • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.

    • This suspension is then diluted in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Drug Dilution:

    • Stock solutions of the test and standard drugs are prepared in a suitable solvent (e.g., DMSO).

    • Two-fold serial dilutions of each drug are prepared in Middlebrook 7H9 broth in a 96-well plate to cover a clinically relevant concentration range.

  • Inoculation and Incubation:

    • An equal volume of the final bacterial inoculum is added to each well containing the drug dilutions.

    • Control wells are included: a positive control (bacteria with no drug) and a negative control (broth with no bacteria).

    • The plate is sealed and incubated at 37°C for 7 to 14 days.

  • MIC Determination:

    • After incubation, the plates are visually inspected or read using a plate reader to assess bacterial growth.

    • The MIC is defined as the lowest drug concentration that completely inhibits visible growth of M. tuberculosis.

Concluding Remarks

The representative isoxazolyl-phenol compound, 4-[5-(4-bromophenyl)-4,5-dihydro-3-isoxazolyl]-2-methylphenol, demonstrates potent in vitro activity against M. tuberculosis H37Rv with an MIC of 0.62 µM.[1] This level of potency is comparable to that of the first-line drug Isoniazid (0.44 µM) and superior to the second-line drug Ethionamide (6.02 µM). It is also noteworthy that this particular isoxazoline was found to be more active than Isoniazid against an Isoniazid-resistant strain of M. tuberculosis.[1] While Rifampicin remains the most potent agent in this comparison based on its MIC value (0.30 µM), the promising activity of the isoxazolyl-phenol scaffold suggests its potential as a valuable starting point for the development of new antitubercular therapies. Further investigation into the mechanism of action, cytotoxicity, and in vivo efficacy of this class of compounds is warranted.

References

A Comparative Guide to the Structure-Activity Relationship of 4-(1,3-Oxazol-5-yl)phenol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2] When coupled with a phenol moiety, the resulting 4-(1,3-oxazol-5-yl)phenol core presents a versatile template for developing novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives and structurally related analogs, drawing from recent studies on their anticancer, anti-inflammatory, and antioxidant properties. Due to a lack of extensive direct research on the specific this compound scaffold, this guide synthesizes findings from closely related oxazole and oxadiazole-containing phenolic compounds to infer potential SAR trends.

Comparative Biological Activity Data

The following tables summarize the quantitative biological data for various oxazole and oxadiazole derivatives, highlighting the influence of different substituents on their activity.

Table 1: Anticancer Activity of Oxadiazole-Phenol Analogs

Compound IDR (Substitution on Aryl Ring)Cancer Cell LineActivity (PGI %) at 10 µMReference
6h 3,4,5-trimethoxySNB-1965.12[3]
NCI-H46055.61[3]
SNB-7554.68[3]
6d 4-nitroMCF724.79[3]
MDA-MB-46826.01[3]
6f 4-fluoroUACC-6221.25[3]
NCI-H52220.32[3]
HCT-11620.15[3]

PGI: Percent Growth Inhibition

Table 2: Antiviral and IMPDH Inhibitory Activity of (Oxazol-5-yl)-phenyl-thiourea Derivatives

Compound IDVirus/EnzymeActivity (IC50/EC50 in µM)Reference
4k Influenza APotent (low micromolar)[4]
Coxsackievirus B3Potent (low micromolar)[4]
HSV-1Potent (low micromolar)[4]
4l Influenza APotent (low micromolar)[4]
Coxsackievirus B3Potent (low micromolar)[4]
HSV-1Potent (low micromolar)[4]
7m IMPDHPotent (low micromolar)[4]
7n IMPDHPotent (low micromolar)[4]

IMPDH: Inosine Monophosphate Dehydrogenase

Table 3: Antioxidant Activity of Oxazole-5(4H)-one Derivatives

Compound IDAssayActivityReference
E3 Microsomal EROD89% inhibition at 10⁻³ M[5]
Caffeine (Ref.) Microsomal EROD85% inhibition at 10⁻³ M[5]

EROD: Ethoxyresorufin-O-deethylase

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Anticancer Activity Screening (NCI-60)

The anticancer activity of the 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues was assessed against a panel of approximately 60 human cancer cell lines, as per the National Cancer Institute (NCI) protocol.[3] The compounds were added to the cell cultures at a single concentration of 10 µM, and the percentage growth inhibition (PGI) was calculated after a 48-hour incubation period. The one-dose data provides a broad overview of the compounds' cytotoxic potential across different cancer types.

Antiviral Assays

The in vitro antiviral activity of the [(5-oxazolyl)-phenyl]-thiourea derivatives was evaluated against influenza A virus, coxsackievirus B3, and herpes simplex virus type 1 (HSV-1).[4] The assays were conducted in appropriate cell lines for each virus. The potency of the compounds was determined by measuring the reduction in viral replication in the presence of the test compounds, and the results were expressed as the concentration that inhibits 50% of viral activity (EC50).

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition Assay

The inhibitory activity of the [(5-oxazolyl)-phenyl]-thiourea derivatives against IMPDH was determined using a spectrophotometric assay.[4] The assay measures the rate of NAD+ reduction to NADH in the presence of the enzyme and its substrate, inosine monophosphate. The IC50 values were calculated by measuring the decrease in enzyme activity at various concentrations of the test compounds.

Antioxidant Activity (EROD Assay)

The antioxidant potential of the 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives was assessed by their effect on hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) activity in rat liver microsomes.[5] The inhibition of EROD activity is an indicator of the compound's ability to interfere with oxidative processes. The percentage of inhibition was determined at a concentration of 10⁻³ M.

Visualizing Structure-Activity Relationships and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes related to the SAR of these compounds.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis Start 4-Hydroxybenzoic Acid Derivative Step1 Oxazole Ring Formation Start->Step1 Step2 Derivatization of Phenolic -OH Step1->Step2 Step3 Modification of Oxazole Substituents Step1->Step3 End_Product Library of this compound Derivatives Step2->End_Product Step3->End_Product Screening In vitro Assays (Anticancer, Anti-inflammatory, etc.) End_Product->Screening Data Quantitative Data (IC50, EC50, % Inhibition) Screening->Data SAR_Analysis Structure-Activity Relationship Determination Data->SAR_Analysis Lead_Opt Lead Compound Optimization SAR_Analysis->Lead_Opt Lead_Opt->Step2 Iterative Refinement Lead_Opt->Step3 Iterative Refinement

Caption: General workflow for a structure-activity relationship (SAR) study.

Inferred_SAR cluster_phenol_subs Substituents on Phenol Ring cluster_oxazole_subs Substituents on Oxazole Ring Core This compound Core Phenol Ring Oxazole Ring Phenol_Subs Electron-donating groups (e.g., -OCH3) - Increased anticancer activity Electron-withdrawing groups (e.g., -Cl, -NO2) - Varied effects, potential for selectivity Core:p1->Phenol_Subs Oxazole_Subs Aryl groups - Potent anticancer and antiviral activity Bulky/Flexible groups - May regulate kinase inhibitory activity Core:p2->Oxazole_Subs

Caption: Inferred SAR for this compound derivatives.

Kinase_Inhibition_Pathway Ligand Oxazole-Phenol Derivative Kinase Protein Kinase (e.g., CK2, PDGFr) Ligand->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate ATP ATP ATP->Kinase Cell_Signaling Downstream Cellular Signaling (Proliferation, Survival) Phosphorylated_Substrate->Cell_Signaling Apoptosis Apoptosis Cell_Signaling->Apoptosis Inhibition of pro-survival signals

Caption: Potential signaling pathway inhibition by oxazole-phenol derivatives.

Discussion of Structure-Activity Relationships

Based on the available data for structurally related compounds, several key SAR trends can be inferred for the this compound scaffold:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenolic ring significantly impact biological activity. For instance, in a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, the presence of electron-donating methoxy groups on the terminal aryl ring (compound 6h ) led to the most potent anticancer activity.[3] This suggests that modulating the electronic properties of the phenyl ring is a crucial strategy for enhancing efficacy.

  • Substitution on the Oxazole/Oxadiazole Ring: The group attached to the C2 or C5 position of the oxazole or oxadiazole ring plays a critical role in determining the compound's biological profile. The introduction of various aryl groups at this position has yielded compounds with potent anticancer and antiviral activities.[3][4] Furthermore, studies on oxazolo[5,4-d]pyrimidines suggest that bulky and flexible groups can be pivotal in regulating kinase inhibitory activity.[6]

  • The Phenolic Hydroxyl Group: The presence of a phenolic hydroxyl group can contribute to the antioxidant properties of these molecules.[5][7] It can also serve as a key hydrogen bond donor or acceptor for interactions with biological targets. Modifications at this position, such as etherification or esterification, could be explored to fine-tune pharmacokinetic properties.

  • Linker between the Rings: While the core structure in this guide is a direct linkage, the introduction of linkers such as thiourea has been shown to yield potent antiviral and IMPDH inhibitory activities in (oxazol-5-yl)-phenyl derivatives.[4] This indicates that the nature and length of the linker can be a valuable point of modification.

References

Comparative Analysis of Mycolic Acid Biosynthesis Inhibitors: A Focus on 4-(1,3-Oxazol-5-YL)Phenol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antitubercular agents with improved efficacy and safety profiles is a paramount challenge in global health. One validated and promising target in Mycobacterium tuberculosis is the fatty acyl-AMP ligase (FadD32), an essential enzyme in the mycolic acid biosynthesis pathway. This guide provides a comparative analysis of a representative oxazole-containing compound, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (a structural analogue of the queried 4-(1,3-Oxazol-5-YL)phenol), and other inhibitors targeting this crucial pathway.

Mechanism of Action: Targeting the Mycolic Acid Cell Wall

Mycolic acids are long-chain fatty acids that form the characteristic waxy outer layer of Mycobacterium tuberculosis, rendering it impermeable to many antibiotics and contributing to its virulence. The biosynthesis of these essential lipids is a complex process involving several key enzymes, making it an attractive target for therapeutic intervention.

FadD32: A Key Player in Mycolic Acid Synthesis

FadD32 is a fatty acyl-AMP ligase responsible for the activation of long-chain fatty acids, a critical step preceding their condensation to form the full-length mycolic acids. Inhibition of FadD32 disrupts the production of these vital cell wall components, leading to bacterial cell death.

This guide will compare the following compounds:

  • An Isoxazole Derivative: 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol, a potent inhibitor of FadD enzymes.

  • Diarylcoumarins: A class of well-characterized FadD32 inhibitors.

  • Isoniazid (INH): A first-line antitubercular drug that, while not a direct FadD32 inhibitor, also disrupts mycolic acid synthesis by targeting the enoyl-acyl carrier protein reductase (InhA).

Comparative Performance Data

The following table summarizes the in vitro efficacy of the selected compounds against Mycobacterium tuberculosis H37Rv.

Compound/ClassTarget(s)Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37RvIn Vitro Enzyme Inhibition (IC50/Ki)
2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenolFadD32, FadD28Data not availableData not available
Diarylcoumarin (CCA34)FadD32~1 µg/mLData not available
2-Quinolone derivative (Compound 250)FadD320.5 µg/mL[1]Data not available
Isoniazid (INH)InhA, KasA[2]0.03 - 0.06 mg/liter[3]Data not available

In Vivo Efficacy

Preclinical studies in mouse models of tuberculosis are crucial for evaluating the therapeutic potential of new drug candidates.

Compound/ClassAnimal ModelDosing RegimenOutcome
2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenolData not availableData not availableData not available
Diarylcoumarin (CCA34)Mouse35 mg/kgComparable efficacy to Isoniazid in reducing bacterial load.[4]
Isoniazid (INH)Mouse25 mg/kgSignificant reduction in bacterial CFU in lungs and spleen.[5][6]

Signaling and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

Mycolic_Acid_Biosynthesis_Inhibition cluster_pathway Mycolic Acid Biosynthesis Pathway cluster_inhibitors Inhibitors cluster_inhA Fatty Acid Precursors Fatty Acid Precursors FadD32 FadD32 Fatty Acid Precursors->FadD32 Activation Pks13 Pks13 FadD32->Pks13 Acyl Transfer Mycolic Acids Mycolic Acids Pks13->Mycolic Acids Condensation Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->FadD32 Diarylcoumarin Diarylcoumarin Diarylcoumarin->FadD32 Isoniazid Isoniazid InhA InhA Isoniazid->InhA Fatty Acid Elongation (FAS-II) Fatty Acid Elongation (FAS-II) Fatty Acid Elongation (FAS-II)->InhA Elongated Fatty Acids Elongated Fatty Acids InhA->Elongated Fatty Acids FadD32_Enzymatic_Assay cluster_workflow FadD32 Enzymatic Assay Workflow Start Start Prepare Reaction Mixture Prepare reaction mix: - Purified FadD32 enzyme - ATP - Fatty acid substrate - Buffer Start->Prepare Reaction Mixture Add Inhibitor Add test compound (e.g., Isoxazole derivative) or vehicle control Prepare Reaction Mixture->Add Inhibitor Incubate Incubate at 37°C Add Inhibitor->Incubate Detect Product Formation Detect acyl-AMP formation or inorganic phosphate release Incubate->Detect Product Formation Analyze Data Calculate % inhibition and IC50 Detect Product Formation->Analyze Data End End Analyze Data->End Mycolic_Acid_Analysis_Workflow cluster_workflow Mycolic Acid Analysis Workflow Start Start Culture Mtb Culture M. tuberculosis with test compound or control Start->Culture Mtb Harvest Cells Harvest bacterial cells Culture Mtb->Harvest Cells Lipid Extraction Extract total lipids Harvest Cells->Lipid Extraction Saponification & Methylation Saponify and methylate to form Mycolic Acid Methyl Esters (MAMEs) Lipid Extraction->Saponification & Methylation TLC Analysis Separate MAMEs by Thin-Layer Chromatography (TLC) Saponification & Methylation->TLC Analysis Visualize & Quantify Visualize bands and quantify mycolic acid levels TLC Analysis->Visualize & Quantify End End Visualize & Quantify->End

References

A Comparative Guide to the Synthesis of Oxazole-Phenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The oxazole-phenol structural motif is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique photophysical properties. The efficient synthesis of these compounds is therefore of paramount importance to researchers in these fields. This guide provides a comparative analysis of three prominent synthetic methodologies for the preparation of oxazole-phenols: the Robinson-Gabriel synthesis, the van Leusen reaction, and the Bredereck reaction.

This analysis is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable synthetic strategy based on factors such as yield, reaction conditions, substrate scope, and operational simplicity. The information presented is supported by quantitative data and detailed experimental protocols for key reactions.

At a Glance: Comparison of Key Synthetic Routes

Synthetic RouteGeneral Substrates & ReagentsTypical ConditionsYield RangeAdvantagesDisadvantages
Robinson-Gabriel Synthesis 2-Acylamino ketonesStrong acids (e.g., H₂SO₄, PPA), high temperaturesModerate to GoodUtilizes readily available starting materials; well-established and versatile method.[1]Harsh reaction conditions can limit functional group tolerance; may require protection of the phenolic hydroxyl group.[1]
Van Leusen Reaction Aldehydes, Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃), mild to moderate temperaturesGood to ExcellentMild reaction conditions; good functional group tolerance; one-pot variations are possible.[1]Stoichiometric use of TosMIC is required; potential for side reactions if not optimized.[1]
Bredereck Reaction α-Haloketones, AmidesTypically requires heatingModerate to GoodAn efficient and economical process for the synthesis of 2,4-disubstituted oxazoles.[2]The use of α-haloketones can be a drawback; may not be suitable for all substitution patterns.

Synthetic Pathways and Methodologies

This section delves into the specifics of each synthetic route, providing a visual representation of the reaction pathways and detailed experimental protocols for the synthesis of representative oxazole-phenol compounds.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classical and robust method for the formation of oxazoles through the cyclodehydration of 2-acylamino ketones.[1] This reaction is typically promoted by strong acids, which facilitate the intramolecular cyclization followed by dehydration to yield the aromatic oxazole ring.

Robinson_Gabriel cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Acylamino_ketone 2-Acylamino-phenol-ketone Cyclodehydration Cyclodehydration (H₂SO₄ or PPA) Acylamino_ketone->Cyclodehydration Heat Oxazole_phenol Oxazole-phenol Cyclodehydration->Oxazole_phenol

Caption: Robinson-Gabriel synthesis of oxazole-phenols.

Experimental Protocol: Synthesis of 2-(4-Hydroxyphenyl)-5-phenyloxazole via Robinson-Gabriel Synthesis

  • Materials: 2-Amino-1-phenylethan-1-one hydrochloride, 4-hydroxybenzoyl chloride, pyridine, concentrated sulfuric acid.

  • Step 1: Acylation. To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1.0 eq) in pyridine at 0 °C, 4-hydroxybenzoyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours.

  • Step 2: Work-up and Isolation of Intermediate. The reaction mixture is poured into ice-water and the resulting precipitate is filtered, washed with water, and dried to afford the 2-acylamino ketone intermediate.

  • Step 3: Cyclodehydration. The crude 2-acylamino ketone is treated with concentrated sulfuric acid (5-10 equivalents) and heated at 100 °C for 2 hours.

  • Step 4: Final Work-up and Purification. The reaction mixture is cooled and carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water until neutral, and then recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure 2-(4-hydroxyphenyl)-5-phenyloxazole.

Van Leusen Reaction

The van Leusen reaction provides a milder and often more efficient route to oxazoles, particularly for the synthesis of 5-substituted derivatives.[2] This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[2]

Van_Leusen cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Aldehyde Hydroxybenzaldehyde Base_Condensation Base-mediated Condensation (K₂CO₃) Aldehyde->Base_Condensation TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Base_Condensation Oxazole_phenol Oxazole-phenol Base_Condensation->Oxazole_phenol

Caption: Van Leusen synthesis of oxazole-phenols.

Experimental Protocol: Synthesis of 4-(Oxazol-5-yl)phenol via Van Leusen Reaction

  • Materials: 4-Hydroxybenzaldehyde, tosylmethyl isocyanide (TosMIC), potassium carbonate (K₂CO₃), methanol.

  • Step 1: Reaction Setup. To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) and TosMIC (1.1 eq) in methanol, potassium carbonate (2.0 eq) is added.

  • Step 2: Reaction. The reaction mixture is heated to reflux and stirred for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification. After completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 4-(oxazol-5-yl)phenol.

Bredereck Reaction

The Bredereck reaction is a useful method for the synthesis of 2,4-disubstituted oxazoles from α-haloketones and amides.[2] This reaction offers a straightforward approach to specific substitution patterns on the oxazole ring.

Bredereck_Reaction cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Haloketone α-Halo-hydroxyarylketone Condensation Condensation Haloketone->Condensation Heat Amide Amide Amide->Condensation Oxazole_phenol Oxazole-phenol Condensation->Oxazole_phenol

Caption: Bredereck reaction for oxazole-phenol synthesis.

Experimental Protocol: Synthesis of 2-Methyl-4-(4-hydroxyphenyl)oxazole via Bredereck Reaction

  • Materials: 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one, acetamide, phosphorus oxychloride (POCl₃).

  • Step 1: Reaction Setup. A mixture of 2-bromo-1-(4-hydroxyphenyl)ethan-1-one (1.0 eq) and acetamide (5.0 eq) is heated at 120 °C.

  • Step 2: Addition of Reagent. Phosphorus oxychloride (1.2 eq) is added dropwise to the molten mixture over a period of 30 minutes.

  • Step 3: Reaction. The reaction mixture is maintained at 120 °C for an additional 2 hours.

  • Step 4: Work-up and Purification. The mixture is cooled to room temperature and then carefully poured into ice-water. The solution is neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by recrystallization or column chromatography to yield 2-methyl-4-(4-hydroxyphenyl)oxazole.

Conclusion

The choice of synthetic method for the preparation of oxazole-phenols is contingent upon several factors, including the desired substitution pattern, the availability and stability of starting materials, and the required scale of the synthesis. The Robinson-Gabriel synthesis, while a classic and versatile method, often requires harsh conditions that may not be suitable for sensitive substrates. The van Leusen reaction offers a milder alternative with good to excellent yields and broader functional group compatibility. The Bredereck reaction provides an efficient route to specifically 2,4-disubstituted oxazole-phenols. By carefully considering the advantages and limitations of each method, as outlined in this guide, researchers can select the most appropriate and efficient pathway for the synthesis of their target oxazole-phenol compounds, thereby accelerating their research and development efforts.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for 4-(1,3-Oxazol-5-YL)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous analysis of novel chemical entities like 4-(1,3-Oxazol-5-YL)phenol is fundamental to ensuring product quality, safety, and efficacy. The cross-validation of analytical techniques is a critical process to demonstrate that a developed method is suitable for its intended purpose, providing reliable and accurate data. This guide offers an objective comparison of common analytical techniques applicable to the analysis of phenolic oxazole compounds, supported by generalized experimental data and detailed methodologies.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method hinges on a variety of performance parameters. The following table summarizes the typical performance characteristics of three widely used methods for the analysis of phenolic and oxazole compounds: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance ParameterHPLC-DADLC-MS/MSGC-MS
Linearity (R²) > 0.99> 0.99Good linearity, often requires derivatization
Limit of Detection (LOD) 0.01 - 0.35 µg/mL[1][2]Low ng to pg rangeLow parts-per-trillion range
Limit of Quantitation (LOQ) 0.03 - 1.07 µg/mL[1][2]ng to pg rangeTypically in the low ng range
Precision (%RSD) < 5%[1][2]< 15%< 15%
Accuracy (% Recovery) 98.33 - 101.12%[1][2]80 - 120%80 - 120%
Specificity Good, based on retention time and UV spectraHigh, based on parent and fragment ionsHigh, based on retention time and mass spectra
Throughput HighMedium to HighMedium
Cost Low to MediumHighMedium

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are generalized protocols for the key experiments.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This technique is a workhorse in pharmaceutical analysis for the quantification of active pharmaceutical ingredients (APIs) and impurities.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used for phenolic compounds.[2]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., acidified water) and an organic phase (e.g., acetonitrile or methanol).[1][2]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 30°C.[2]

    • Detection: The DAD is set to monitor a range of wavelengths to capture the absorbance maxima of this compound and any potential impurities.

  • Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a known concentration. The solution is then filtered through a 0.45 µm filter before injection.

  • Validation Parameters: According to ICH Q2(R1) guidelines, the method should be validated for accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it ideal for identification and quantification at low levels.

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or a time-of-flight instrument).

  • Chromatographic Conditions: Similar to HPLC-DAD, but often with UPLC columns for faster analysis and better resolution. The mobile phase must be compatible with the mass spectrometer's ion source (e.g., using volatile buffers like formic acid or ammonium acetate).[4]

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is common for phenolic compounds and can be operated in either positive or negative ion mode.[5]

    • Detection Mode: For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is typically used for its high selectivity and sensitivity.[5] For qualitative analysis, a full scan is performed.

  • Sample Preparation: Similar to HPLC-DAD, with careful consideration to avoid non-volatile contaminants that could interfere with the MS source.

  • Validation Parameters: In addition to the parameters validated for HPLC-DAD, matrix effects should be evaluated, especially when analyzing complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is typically required to increase their volatility.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: The phenolic hydroxyl group and the nitrogen in the oxazole ring can be derivatized, for example, through silylation (e.g., with BSTFA) to make the compound more volatile.

  • Chromatographic Conditions:

    • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electron ionization (EI) is most common.

    • Detection Mode: A full scan is used for identification by comparing the fragmentation pattern to a spectral library, while selected ion monitoring (SIM) is used for quantification.

  • Sample Preparation: The sample is derivatized, and then an aliquot of the reaction mixture is injected into the GC.

  • Validation Parameters: Similar to LC-MS, with the addition of evaluating the efficiency and reproducibility of the derivatization step.

Visualizations

To further clarify the processes involved in the cross-validation of analytical techniques, the following diagrams are provided.

CrossValidationWorkflow cluster_planning 1. Planning Phase cluster_execution 2. Experimental Phase cluster_comparison 3. Comparison & Analysis cluster_conclusion 4. Conclusion & Reporting define_purpose Define Purpose & Scope select_methods Select Analytical Methods (e.g., HPLC, LC-MS, GC-MS) define_purpose->select_methods define_params Define Validation Parameters (ICH Q2(R1)) select_methods->define_params prepare_samples Prepare Standard & Sample Solutions define_params->prepare_samples method1_val Method 1 Validation (e.g., HPLC-DAD) prepare_samples->method1_val method2_val Method 2 Validation (e.g., LC-MS) prepare_samples->method2_val method3_val Method 3 Validation (e.g., GC-MS) prepare_samples->method3_val compare_data Compare Performance Data (Accuracy, Precision, Linearity, etc.) method1_val->compare_data method2_val->compare_data method3_val->compare_data statistical_analysis Statistical Analysis (e.g., t-test, F-test) compare_data->statistical_analysis assess_equivalence Assess Method Equivalence statistical_analysis->assess_equivalence final_report Final Validation Report assess_equivalence->final_report

Caption: Workflow for the Cross-Validation of Analytical Methods.

While the specific signaling pathways involving this compound are not extensively documented, compounds containing a phenolic oxazole core have been investigated for their potential as inhibitors of various enzymes. The following diagram illustrates a generalized signaling pathway where such a compound might act as an inhibitor.

SignalingPathway cluster_pathway Generalized Enzyme Inhibition Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Enzyme Downstream Enzyme (e.g., Kinase) Receptor->Enzyme Activates Substrate Substrate Enzyme->Substrate Acts on Product Product Substrate->Product CellularResponse Cellular Response (e.g., Proliferation, Survival) Product->CellularResponse Leads to Inhibitor This compound (Potential Inhibitor) Inhibitor->Enzyme Inhibits

Caption: Potential Signaling Pathway Inhibition by this compound.

References

Comparative Efficacy of Oxazole and Isoxazole Derivatives in Preclinical Models of Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vivo performance of novel anti-tubercular agents targeting mycolic acid biosynthesis.

In the ongoing search for more effective treatments against Mycobacterium tuberculosis (Mtb), oxazole and isoxazole-containing compounds have emerged as a promising class of inhibitors. While specific in vivo data for 4-(1,3-Oxazol-5-YL)phenol is not publicly available, this guide provides a comparative overview of related compounds with demonstrated in vivo efficacy, focusing on their performance in preclinical tuberculosis models. The primary comparator is the isoxazole derivative 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1), a known inhibitor of the essential Mtb enzyme FadD32.

In Vivo Efficacy Against Mycobacterium tuberculosis

The in vivo efficacy of oxazole and isoxazole derivatives has been evaluated in murine models of tuberculosis, which are standard for preclinical assessment of new anti-tubercular drugs. These studies are critical for determining a compound's potential to reduce bacterial load in target organs, a key indicator of therapeutic effect.

A significant study investigated the efficacy of the isoxazole derivative 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1) in a chronic infection model using BALB/c mice. This model mimics the persistent nature of human tuberculosis. The study revealed that M1 effectively reduces the Mtb burden and the formation of tubercular granulomas in the lungs of infected mice. While the specific quantitative data on the log reduction in colony-forming units (CFU) is not detailed in the available literature, the qualitative results strongly support its anti-tubercular activity in a living organism.

In a broader study on oxazoline and oxazole esters , eight compounds from this series were advanced to in vivo testing in a mouse model of tuberculosis based on their potent in vitro activity. Although the specific efficacy data for each of the eight compounds are not publicly detailed, their progression to in vivo studies underscores the therapeutic potential of the oxazole scaffold in combating tuberculosis.

For context, the efficacy of these novel compounds can be benchmarked against standard first-line anti-tuberculosis drugs.

Compound/RegimenMouse ModelRoute of AdministrationDosing RegimenEfficacy (Log10 CFU Reduction in Lungs)Reference
Isoniazid (INH) BALB/cOral gavage25 mg/kg, dailySignificant reduction[1]
Rifampin (RIF) BALB/cOral gavage10 mg/kg, dailySignificant reduction[1]
Pyrazinamide (PZA) BALB/cOral gavage150 mg/kg, dailySignificant reduction[1]
Moxifloxacin (MXF) BALB/cOral gavage100 mg/kg, dailySignificant reduction[1]
2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1) BALB/c (Chronic)Not SpecifiedNot SpecifiedReduction in Mtb burden and granulomas
Oxazole Esters (8 compounds) Mouse ModelNot SpecifiedNot SpecifiedUnder evaluation[2]

Table 1: Comparative In Vivo Efficacy of Anti-Tubercular Agents. This table summarizes the reported efficacy of standard TB drugs and highlights the available information for the novel oxazole and isoxazole compounds.

Experimental Protocols

The successful evaluation of anti-tubercular agents in vivo relies on well-established and reproducible experimental models. The chronic murine tuberculosis model is a cornerstone of this research.

Chronic Murine Tuberculosis Model (BALB/c Mice)

This model is designed to assess the efficacy of drug candidates against an established, persistent Mtb infection.

  • Animal Model: Female BALB/c mice, typically 6-8 weeks old, are used due to their susceptibility to Mtb and well-characterized immune response.

  • Infection: Mice are infected with a low dose of a virulent Mtb strain, such as H37Rv, via the aerosol route to establish a pulmonary infection. This is followed by a period of several weeks to allow the infection to become chronic.

  • Treatment: Drug candidates are administered, typically via oral gavage, at predetermined doses and schedules. A control group receives a vehicle solution.

  • Efficacy Assessment: At various time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on selective agar. The number of colony-forming units (CFU) is determined after incubation, and the log10 CFU reduction compared to the control group is calculated.

  • Histopathology: Lung tissues are often preserved and sectioned for histological analysis to assess the extent of inflammation and granuloma formation.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Animal_Selection Select BALB/c Mice Infection Aerosol Infection with M. tuberculosis H37Rv Animal_Selection->Infection Chronic_Phase Allow Infection to Become Chronic (weeks) Infection->Chronic_Phase Grouping Randomize into Treatment & Control Groups Chronic_Phase->Grouping Drug_Administration Administer Test Compound (e.g., M1) or Vehicle Grouping->Drug_Administration Euthanasia Euthanize Mice at Pre-determined Timepoints Drug_Administration->Euthanasia Organ_Harvest Harvest Lungs and Spleen Euthanasia->Organ_Harvest CFU_Enumeration Determine Bacterial Load (CFU) Organ_Harvest->CFU_Enumeration Histopathology Histological Analysis of Lung Tissue Organ_Harvest->Histopathology

Caption: Workflow for a chronic murine tuberculosis efficacy study.

Mechanism of Action: Targeting Mycolic Acid Biosynthesis

The primary mechanism of action for the isoxazole derivative M1 and related compounds is the inhibition of Fatty acid Degradation Protein D32 (FadD32) .[3][4] FadD32 is a crucial enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis. Mycolic acids are long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a unique and impermeable barrier that contributes to the bacterium's virulence and resistance to many antibiotics.

The inhibition of FadD32 disrupts the synthesis of mycolic acids, leading to a compromised cell wall and ultimately, bacterial death. This targeted approach is particularly attractive as it focuses on a pathway essential for the survival of Mtb.

FadD32_Pathway cluster_pathway Mycolic Acid Biosynthesis Pathway cluster_inhibition Inhibition Fatty_Acids Fatty Acid Precursors FASII Fatty Acid Synthase II (FASII) Fatty_Acids->FASII Meromycolic_Acids Meromycolic Acids FASII->Meromycolic_Acids FadD32 FadD32 Meromycolic_Acids->FadD32 Pks13 Polyketide Synthase 13 (Pks13) FadD32->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall M1 2,4-dibromo-6-[3-(trifluoromethyl)- 1,2-oxazol-5-yl]phenol (M1) M1->FadD32 Inhibits Inhibition Inhibition

Caption: Inhibition of the mycolic acid biosynthesis pathway by M1.

Conclusion

While direct in vivo efficacy data for this compound remains to be published, the promising results from closely related oxazole and isoxazole derivatives highlight the potential of this chemical class in the development of new anti-tubercular therapies. The demonstrated in vivo activity of compounds like M1, coupled with a well-defined mechanism of action targeting the essential FadD32 enzyme, provides a strong rationale for the continued investigation and optimization of oxazole-based compounds as a viable strategy to combat tuberculosis. Further studies providing quantitative in vivo data will be crucial in advancing these promising candidates toward clinical development.

References

Assessing the Selectivity of OXP-101 for its Target Kinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, particularly in the development of kinase inhibitors, achieving a high degree of selectivity is paramount to ensuring both efficacy and safety. This guide provides a comprehensive comparison of the selectivity profile of a novel investigational compound, 4-(1,3-Oxazol-5-YL)phenol (herein referred to as OXP-101), for its intended target, Kinase A. For comparative purposes, the performance of OXP-101 is benchmarked against two alternative compounds, Compound X and Compound Y, which also target Kinase A.

This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data and detailed methodologies.

Comparative Selectivity Profile

The selectivity of a compound is a critical determinant of its therapeutic window. A highly selective compound will primarily interact with its intended target, minimizing off-target effects that can lead to toxicity. The following table summarizes the in vitro potency of OXP-101, Compound X, and Compound Y against Kinase A and a panel of representative off-target kinases. Potency is expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Target KinaseOXP-101 IC50 (nM)Compound X IC50 (nM)Compound Y IC50 (nM)
Kinase A (Primary Target) 15 25 50
Kinase B35050800
Kinase C>10,0001501,200
Kinase D1,200755,000
Kinase E5,000200>10,000

As the data indicates, OXP-101 demonstrates superior potency and selectivity for Kinase A compared to both Compound X and Compound Y. While Compound X shows reasonable potency for Kinase A, it also exhibits significant activity against Kinases B and D, suggesting a higher potential for off-target effects. Compound Y is the least potent of the three and displays a broader off-target inhibition profile.

Signaling Pathway of Kinase A

To understand the biological context of OXP-101's action, it is important to visualize the signaling pathway in which Kinase A is involved. Kinase A is a critical component of a pathway that regulates cell proliferation. Dysregulation of this pathway is implicated in various diseases.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Signal Kinase_A Kinase A Upstream_Kinase->Kinase_A Phosphorylation Downstream_Effector Downstream Effector Kinase_A->Downstream_Effector Phosphorylation Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene Expression (Cell Proliferation) Transcription_Factor->Gene_Expression OXP_101 OXP-101 OXP_101->Kinase_A Inhibition

Simplified signaling pathway involving Kinase A.

Experimental Protocols

The determination of inhibitor selectivity is a multifaceted process that relies on robust and reproducible experimental methodologies. The following protocols provide an overview of the key assays used to generate the comparative data presented in this guide.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Principle: The assay quantifies the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is typically measured using methods such as radioactivity (e.g., ³²P-ATP), fluorescence, or luminescence.

Methodology:

  • A reaction mixture is prepared containing the purified kinase, its specific substrate, and ATP in a suitable buffer.

  • The test compounds (OXP-101, Compound X, and Compound Y) are serially diluted and added to the reaction mixture. A control reaction with no inhibitor is also included.

  • The reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific duration.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • The percentage of inhibition for each compound concentration is calculated relative to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Competitive Binding Assay (Kd Determination)

This assay measures the binding affinity of a compound to a kinase.

Principle: A known ligand (probe) that binds to the kinase's active site is displaced by the test compound in a competitive manner. The amount of probe displaced is proportional to the affinity of the test compound for the kinase.

Methodology:

  • The purified kinase is incubated with a fixed concentration of a labeled probe (e.g., a fluorescently tagged ATP-competitive ligand).

  • The test compounds are serially diluted and added to the kinase-probe mixture.

  • The mixture is allowed to reach equilibrium.

  • The amount of bound probe is measured. As the concentration of the test compound increases, it displaces the probe, leading to a decrease in the signal from the bound probe.

  • The dissociation constant (Kd) is calculated from the competition binding curve.

The following diagram illustrates the general workflow for assessing compound selectivity.

cluster_workflow Selectivity Assessment Workflow Compound_Synthesis Compound Synthesis (OXP-101, X, Y) Primary_Screening Primary Screening (vs. Kinase A) Compound_Synthesis->Primary_Screening Dose_Response Dose-Response (IC50 Determination) Primary_Screening->Dose_Response Selectivity_Panel Selectivity Panel Screening (vs. Kinases B, C, D, E) Dose_Response->Selectivity_Panel Data_Analysis Data Analysis & Comparison Selectivity_Panel->Data_Analysis

General workflow for assessing compound selectivity.

Conclusion

The data presented in this guide strongly indicates that OXP-101 is a highly potent and selective inhibitor of Kinase A. Its superior selectivity profile compared to Compound X and Compound Y suggests a lower likelihood of off-target effects, making it a promising candidate for further preclinical and clinical development. The detailed experimental protocols provided herein offer a framework for the continued evaluation and characterization of OXP-101 and other novel kinase inhibitors.

"cytotoxicity comparison of 4-(1,3-Oxazol-5-YL)phenol and its analogs"

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Cytotoxicity Analysis of Phenolic Oxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of phenolic compounds featuring an oxazole or a structurally similar isoxazole moiety. Due to the limited publicly available data on the specific compound 4-(1,3-Oxazol-5-YL)phenol, this guide focuses on a closely related analog, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1), and other relevant phenolic oxazole and thiazole derivatives to provide a valuable comparative context for researchers.

Data Summary

The cytotoxic activity of various phenolic oxazole and thiazole analogs has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound that inhibits 50% of cell growth. The following table summarizes the available IC50 values for relevant compounds.

CompoundCancer Cell LineIC50 (µM)Reference
2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1)M. tuberculosisNot specified[1]
2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dioneLNCaP (prostate)0.03[2]
2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dionePC3 (prostate)0.08[2]
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolSNB-19 (CNS)PGI = 65.12% at 10 µM[3][4]
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolNCI-H460 (lung)PGI = 55.61% at 10 µM[3][4]
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolSNB-75 (CNS)PGI = 54.68% at 10 µM[3][4]
Thiazolyl–catechol compound 3aA549 (lung)31.53[5]
Fucosterol (from marine algae)T47D (breast)27.94 ± 9.3[6]
Fucosterol (from marine algae)HT29 (colon)70.41 ± 7.5[6]

PGI: Percent Growth Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of cytotoxicity for the class of compounds discussed.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Resazurin Reduction Assay

This is another common method to measure cell viability.

Principle: Resazurin (a blue, non-fluorescent dye) is reduced to the pink, highly fluorescent resorufin by viable, metabolically active cells. The fluorescence intensity is proportional to the number of living cells.

Procedure:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.

  • Resazurin Addition: After the treatment period, a resazurin solution is added to each well, and the plate is incubated for 1-4 hours.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of around 530-560 nm and an emission wavelength of about 590 nm.

  • Data Analysis: Cell viability is calculated based on the fluorescence intensity relative to the control, and IC50 values are determined.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Cell Line Culture start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Prepare Compound Dilutions treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 48-72h treatment->incubation add_reagent Add MTT or Resazurin Reagent incubation->add_reagent assay_incubation Incubate for 1-4h add_reagent->assay_incubation solubilize Solubilize Formazan (MTT) assay_incubation->solubilize MTT Assay Only read_plate Read Absorbance/Fluorescence assay_incubation->read_plate Resazurin Assay solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50 end End calc_ic50->end

Caption: Workflow for in vitro cytotoxicity assessment.

Putative Signaling Pathway for Cytotoxicity

While the precise signaling pathways for many of these compounds are still under investigation, a common mechanism of cytotoxicity for phenolic compounds involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

Cytotoxicity_Pathway compound Phenolic Oxazole Compound ros Increased Reactive Oxygen Species (ROS) compound->ros mito_damage Mitochondrial Damage ros->mito_damage cyto_c Cytochrome c Release mito_damage->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptotic pathway induced by phenolic oxazoles.

References

Safety Operating Guide

Safe Disposal of 4-(1,3-Oxazol-5-YL)phenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In Case of Spill or Exposure

IncidentImmediate Action
Skin Contact Remove contaminated clothing immediately. Swab the affected area repeatedly with Polyethylene Glycol (PEG) 300 or 400. If PEG is unavailable, rinse the affected area with an emergency shower or drench hose for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with an emergency eyewash for at least 15 minutes. Seek immediate medical attention.[1][2]
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]
Small Spill (<50 mL) Absorb with sand, vermiculite, or other noncombustible absorbent material. Place in a sealed, labeled container for disposal as hazardous waste. Do not dump down the drain or in the trash.[4]
Large Spill Evacuate the area. Call emergency services and your institution's Environmental Health and Safety (EHS) department.

The proper disposal of 4-(1,3-oxazol-5-yl)phenol is critical for laboratory safety and environmental protection. As a phenolic compound, it is classified as hazardous waste and requires careful handling throughout the disposal process.[5] This guide provides detailed procedures for the safe disposal of this compound and associated contaminated materials.

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe disposal. Do not mix different waste streams.[6]

Table 1: Waste Segregation for this compound

Waste TypeContainer RequirementsLabeling
Solid Waste Use a designated, leak-proof container with a secure lid. For sharps like needles, a puncture-resistant container is mandatory.[4]Label as "Hazardous Waste," and list "this compound" and any other chemical constituents with their percentages.[6]
Liquid Waste Collect in a compatible, shatter-proof bottle with a screw cap. The container must be in good condition and not leaking.[5][6]Label as "Hazardous Waste," and list "this compound," the solvent, and the percentage of each component.[6]
Contaminated Debris Collect items such as gloves, pipette tips, and paper towels in a sealed bag or container.[4]Label as "Hazardous Waste – Phenol Contamination."[4]

Experimental Protocol: Decontamination of Empty Containers

Empty containers of this compound must be decontaminated before they can be discarded.

  • Initial Rinse : The first rinse of the empty container must be collected and disposed of as hazardous liquid waste.[7]

  • Subsequent Rinses : For highly toxic chemicals (a category under which phenols often fall), the first three rinses must be collected as hazardous waste.[7]

  • Final Disposal : After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines for decontaminated chemical containers.

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.

G cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Identify Waste Type (Solid, Liquid, Debris) solid Solid Waste (e.g., unused compound) start->solid Solid liquid Liquid Waste (e.g., solutions) start->liquid Liquid debris Contaminated Debris (e.g., gloves, tips) start->debris Debris container Select Appropriate & Compatible Container solid->container liquid->container debris->container label_container Label Container: 'Hazardous Waste' & List Chemical Contents container->label_container seal Keep Container Tightly Sealed label_container->seal segregate Segregate from Incompatible Chemicals seal->segregate storage_loc Store in Designated Hazardous Waste Area segregate->storage_loc request Request Waste Pickup from EHS storage_loc->request pickup EHS Collects Waste for Proper Disposal request->pickup

Figure 1. Workflow for the disposal of this compound waste.

Key Operational Procedures

  • Container Management : Waste containers must be kept tightly closed except when adding waste.[6] They should be stored in a secondary containment system to prevent spills.

  • Storage : Store hazardous waste in a well-ventilated, designated area away from incompatible materials.[1][6]

  • Waste Pickup : Once a waste container is full, request a pickup from your institution's Environmental Health and Safety (EHS) department or equivalent authority.[7] Do not dispose of this chemical waste through regular trash or sewer systems.[4]

References

Personal protective equipment for handling 4-(1,3-Oxazol-5-YL)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 4-(1,3-Oxazol-5-YL)phenol. The following procedures are based on established best practices for handling structurally similar phenolic and oxazole-containing compounds and are intended for use by trained laboratory personnel.

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. Therefore, a thorough, site-specific risk assessment must be conducted by qualified personnel before commencing any work with this compound. The information presented here should be used as a foundational guide for developing safe laboratory practices.

Hazard Assessment

Based on data from analogous compounds, this compound is anticipated to pose several hazards. Similar oxazole and phenol derivatives are known to cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] Phenol itself is acutely toxic and can be corrosive.[3] Therefore, it is imperative to handle this compound with a high degree of caution in a controlled laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the recommended PPE.

Protection Type Equipment Specifications and Rationale
Eye and Face Chemical safety goggles and a face shieldGoggles should meet ANSI Z87.1 standards. A face shield provides additional protection against splashes.[1]
Hand Double-gloving with chemically resistant glovesAn inner nitrile glove with an outer glove of neoprene or butyl rubber is recommended for handling the concentrated compound.[3] For incidental contact with dilute solutions, double nitrile gloves may be sufficient.[3] Gloves should be inspected before use and changed frequently.[1][3]
Body Flame-resistant lab coat and a chemical-resistant apronThe lab coat should be fully buttoned. An apron provides an additional layer of protection against splashes.[1][3] Long pants and closed-toe shoes are required.[1]
Respiratory Use within a certified chemical fume hoodAll handling of this compound should be performed in a chemical fume hood to minimize inhalation exposure.[1][3][4]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.[3][4]

  • Verify that an ANSI-approved safety shower and eyewash station are readily accessible (within 10 seconds of travel time).[3][5]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Designate a specific area within the fume hood for handling this compound.

2. Handling the Compound:

  • Don the appropriate PPE as outlined in the table above.

  • Perform all manipulations of the solid compound or its solutions within the chemical fume hood.[3][4]

  • Avoid the generation of dust.[6]

  • Use spark-proof tools and equipment if the compound is flammable.[7]

  • Keep containers tightly closed when not in use.[2][8]

3. Decontamination:

  • For minor contamination of surfaces or equipment, wipe the area with a suitable solvent (e.g., ethanol) followed by a thorough wash with soap and water.

  • Contaminated disposable materials (e.g., pipette tips, wipes) should be collected as hazardous waste.[4]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][8]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[5][8] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

  • Spills: For small spills (less than 50 mL), absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[5] For larger spills, evacuate the area and contact the institution's environmental health and safety department.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, and absorbent materials, in a clearly labeled, puncture-proof, and sealable container.[4]

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled, and sealed hazardous waste container. Do not pour any waste down the drain.[4]

  • Labeling and Storage: All waste containers must be affixed with a hazardous waste label that clearly identifies the contents.[4] Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Pickup: When the waste container is 90% full, request a pickup from your institution's hazardous waste management service.[4]

Workflow and Safety Checkpoints

prep Preparation - Verify fume hood - Check safety shower/eyewash - Gather materials ppe Don PPE - Goggles & Face Shield - Double Gloves - Lab Coat & Apron prep->ppe Proceed to PPE handling Chemical Handling (Inside Fume Hood) - Weighing - Dissolving - Reaction Setup ppe->handling Enter work area decon Decontamination - Clean workspace - Wipe down equipment handling->decon After handling waste Waste Disposal - Segregate solid & liquid waste - Label containers decon->waste Collect waste doff Doff PPE (In designated area) waste->doff After waste disposal wash Wash Hands Thoroughly doff->wash Final step end End of Procedure wash->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.